Trichostatin C
Description
This compound has been reported in Streptomyces, Streptomyces platensis, and Streptomyces hygroscopicus with data available.
glycosylated trichostatin A; structure given in first source; do not confuse with TRICHOSANTHIN
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2E,4E,6R)-7-[4-(dimethylamino)phenyl]-4,6-dimethyl-7-oxo-N-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhepta-2,4-dienamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O8/c1-13(11-14(2)19(28)15-6-8-16(9-7-15)25(3)4)5-10-18(27)24-33-23-22(31)21(30)20(29)17(12-26)32-23/h5-11,14,17,20-23,26,29-31H,12H2,1-4H3,(H,24,27)/b10-5+,13-11+/t14-,17-,20-,21+,22-,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YECWTLGLNDDPGE-PIFXLSLCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C(C)C=CC(=O)NOC1C(C(C(C(O1)CO)O)O)O)C(=O)C2=CC=C(C=C2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C(\C)/C=C/C(=O)NO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C(=O)C2=CC=C(C=C2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601317397 | |
| Record name | Trichostatin C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601317397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68676-88-0 | |
| Record name | Trichostatin C | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68676-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trichostatin C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068676880 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trichostatin C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601317397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRICHOSTATIN C | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8K9Y0C8YN4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Primary Cellular Target of Trichostatin C: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Trichostatin C (TSC) is a natural product that functions as a potent modulator of cellular processes by targeting histone deacetylases (HDACs). As a glycosylated derivative of the more extensively studied Trichostatin A (TSA), TSC belongs to the hydroxamic acid class of HDAC inhibitors. These enzymes play a critical role in the epigenetic regulation of gene expression by catalyzing the removal of acetyl groups from lysine residues on both histone and non-histone proteins. Inhibition of HDACs by this compound leads to hyperacetylation, resulting in a more open chromatin structure and altered transcription of a wide array of genes. This guide provides a comprehensive overview of the primary cellular target of this compound, leveraging the extensive research on its close analogue, Trichostatin A, to detail its mechanism of action, quantitative inhibitory effects, and impact on cellular signaling pathways.
The Primary Target: Histone Deacetylases (HDACs)
The primary cellular targets of this compound are the "classical" zinc-dependent histone deacetylases, specifically the Class I and Class II families of these enzymes.[1] this compound, like its parent compound Trichostatin A, is not selective for a single HDAC isoform but rather acts as a pan-HDAC inhibitor across these two classes.[1]
-
Class I HDACs (HDAC1, 2, 3, and 8): These are primarily localized to the nucleus and are involved in cell survival and proliferation.[1] Inhibition of these HDACs is a key mechanism behind the anti-cancer effects of Trichostatins.[1]
-
Class II HDACs (Class IIa: HDAC4, 5, 7, 9; Class IIb: HDAC6, 10): These enzymes can shuttle between the nucleus and cytoplasm and have more tissue-specific roles.[1] Inhibition of HDAC6, which is primarily cytoplasmic and deacetylates α-tubulin, is a known activity of Trichostatins.[1]
This compound does not inhibit Class III HDACs, also known as sirtuins, as these enzymes are NAD+-dependent and have a different catalytic mechanism.[2]
Mechanism of Action
The inhibitory action of this compound and A is mediated by the hydroxamic acid group within their chemical structure. This group acts as a zinc-binding moiety, chelating the essential zinc ion in the active site of Class I and II HDACs.[3] This binding blocks the catalytic activity of the enzyme, preventing the removal of acetyl groups from its substrates.[3] The resulting accumulation of acetylated histones alters chromatin structure, leading to changes in gene expression that can induce cell cycle arrest, differentiation, and apoptosis.[4][5]
Quantitative Data: Inhibitory Activity
While specific quantitative data for this compound is limited, its activity is reported to be similar to Trichostatin A, though it may require higher concentrations to achieve the same level of effect.[6] The following tables summarize the inhibitory concentrations (IC50) of Trichostatin A against various HDAC isoforms and its effects on different cell lines, which can be considered indicative for this compound.
Table 1: IC50 Values of Trichostatin A against HDAC Isoforms
| HDAC Isoform | IC50 Value (nM) | Reference |
| HDAC1 | 4.99 - 6 | [7][8] |
| HDAC3 | 5.21 | [7] |
| HDAC4 | 27.6 - 38 | [7][8] |
| HDAC6 | 8.6 - 16.4 | [7][8] |
| HDAC10 | 24.3 | [7] |
| Pan-HDAC (Cell-free) | ~1.8 | [9] |
| Pan-HDAC (Cellular) | ~2.4 | [9] |
Table 2: Cellular Effects of Trichostatin A
| Cell Line | Assay | Effect | IC50 / Concentration | Reference |
| Breast Cancer (MCF-7, T-47D, etc.) | Proliferation | Inhibition | 26.4 - 308.1 nM | [9] |
| Retinal Pigment Epithelium | Proliferation | Inhibition | 0.8 - 1.0 µM | [10] |
| Bladder & Lung Cancer | Proliferation | Inhibition | Not specified for TSC | [1] |
| HeLa | Growth Inhibition | Inhibition | 20 - 40 nM | [9] |
| Mouse Erythroleukemia | Differentiation | Induction | Not specified for TSC | [6] |
Key Signaling Pathways Affected
The inhibition of HDACs by this compound triggers a cascade of downstream events, primarily through the altered expression of key regulatory genes.
Cell Cycle Arrest
One of the most prominent effects of this compound and A is the induction of cell cycle arrest, often at the G1 or G2/M phase.[1][10] This is frequently mediated by the upregulation of cyclin-dependent kinase inhibitors (CDKIs) such as p21WAF1/CIP1 and p27Kip1. HDACs are typically involved in repressing the transcription of these genes. Their inhibition leads to histone hyperacetylation at the p21 and p27 promoters, increased transcription, and subsequent cell cycle arrest.[10]
Apoptosis Induction
This compound can induce apoptosis through both intrinsic and extrinsic pathways. By altering the epigenetic landscape, it can modulate the expression of pro-apoptotic (e.g., Bim, Bak, Bax) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family.[1] This shift in balance leads to mitochondrial outer membrane permeabilization, cytochrome c release, and activation of the caspase cascade.
Axl Receptor Tyrosine Kinase Inhibition
Recent studies on this compound have shown that it can downregulate the expression of the Axl receptor tyrosine kinase.[1] Axl is implicated in cancer cell proliferation, survival, and migration. The inhibition of Axl by TSC leads to an increase in the transcription factor FoxO1 and its downstream targets, including the pro-apoptotic protein Bim and the cell cycle inhibitor p21, contributing to its antineoplastic effects.[1]
Experimental Protocols
A. In Vitro HDAC Activity Assay (Fluorometric)
This protocol outlines a general method to measure the inhibitory effect of this compound on HDAC activity in cellular extracts.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.
-
HDAC Substrate: Boc-Lys(Ac)-AMC (or similar fluorogenic substrate). Prepare a stock solution in DMSO and dilute in Assay Buffer to the working concentration.
-
Developer Solution: Assay Buffer containing a trypsin-like protease and a final concentration of 2 µM Trichostatin A (as a stop reagent).
-
Test Compound: Prepare a serial dilution of this compound.
2. Procedure:
-
Prepare nuclear or cellular extracts from a cell line of interest.
-
In a 96-well black plate, add the cell extract to wells containing either vehicle (DMSO) or varying concentrations of this compound.
-
Initiate the reaction by adding the HDAC substrate to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding the Developer Solution to each well. This solution halts the HDAC reaction and cleaves the deacetylated substrate to release a fluorescent signal.
-
Incubate at 37°C for an additional 15 minutes.
-
Measure fluorescence using a plate reader with an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
B. Cell Proliferation Assay (MTT Assay)
This protocol measures the effect of this compound on cell viability and proliferation.
1. Reagent Preparation:
-
Cell Culture Medium: Appropriate for the cell line being tested.
-
This compound: Stock solution in DMSO.
-
MTT Reagent: 5 mg/mL solution of Thiazolyl Blue Tetrazolium Bromide in PBS.
-
Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
2. Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT Reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add 100-200 µL of Solubilization Solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Conclusion
The primary cellular target of this compound is unequivocally the Class I and II histone deacetylases. By inhibiting these critical epigenetic regulators, this compound induces widespread changes in gene expression, leading to potent cellular effects such as cell cycle arrest, differentiation, and apoptosis. While much of the detailed mechanistic understanding is derived from its close analogue, Trichostatin A, emerging research confirms that this compound operates through a similar mechanism of action. This makes it, and the broader class of Trichostatin compounds, valuable tools for research into epigenetic regulation and promising candidates for the development of novel therapeutics, particularly in oncology.
References
- 1. This compound Synergistically Interacts with DNMT Inhibitor to Induce Antineoplastic Effect via Inhibition of Axl in Bladder and Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trichostatin A - Wikipedia [en.wikipedia.org]
- 3. pnas.org [pnas.org]
- 4. Frontiers | Histone Deacetylase Inhibitor Trichostatin A Reduces Endothelial Cell Proliferation by Suppressing STAT5A-Related Gene Transcription [frontiersin.org]
- 5. The histone deacetylase inhibitor Trichostatin A modulates CD4+ T cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Trichostatin A | Non-selective HDACs | Tocris Bioscience [tocris.com]
- 8. stemcell.com [stemcell.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Trichostatin A, a histone deacetylase inhibitor, suppresses proliferation and epithelial–mesenchymal transition in retinal pigment epithelium cells - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Antifungal Properties of Trichostatin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trichostatin C (TSC) is a member of the trichostatin family of microbial metabolites, which are potent inhibitors of histone deacetylase (HDAC) enzymes. While its analog, Trichostatin A (TSA), has been more extensively studied, TSC also exhibits a range of biological activities, including antifungal properties. This technical guide provides an in-depth overview of the antifungal characteristics of this compound, its mechanism of action, and detailed experimental protocols for its investigation. Due to the limited availability of specific data for this compound, information from its well-characterized counterpart, Trichostatin A, is used as a primary reference to infer its biological activities and mechanisms.
This compound is a glycosylated derivative of Trichostatin A.[1] Both compounds are known to inhibit class I and II HDACs, leading to hyperacetylation of histone proteins and subsequent modulation of gene expression.[2] This epigenetic modification is the basis for their antifungal effects. While this compound is reported to be less active than Trichostatin A, it remains a valuable tool for studying the role of histone acetylation in fungal biology and a potential scaffold for the development of novel antifungal agents.[1]
Mechanism of Action: Histone Deacetylase Inhibition
The primary mechanism by which this compound exerts its antifungal effects is through the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that remove acetyl groups from the lysine residues of histone proteins. This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and generally resulting in gene repression.
By inhibiting HDACs, this compound prevents the removal of acetyl groups, leading to a state of histone hyperacetylation. This "opening" of the chromatin structure allows for the transcription of genes that may have been silenced, including those involved in cell cycle arrest, apoptosis, and the inhibition of fungal growth and virulence. In fungi, key HDACs such as Rpd3 and Hda1 are targets of trichostatin-like compounds.[3][4][5][6] The inhibition of these enzymes disrupts the regulation of genes essential for fungal pathogenesis and survival.[3][7]
Antifungal Spectrum and Efficacy
While specific quantitative data for the antifungal activity of this compound is limited in publicly available literature, the activity of Trichostatin A has been documented against a range of fungal pathogens. It is reasonable to infer that this compound would exhibit a similar, albeit potentially less potent, spectrum of activity.
Note: The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Trichostatin A against various fungal species. This data is provided as a reference point for the potential antifungal efficacy of this compound.
| Fungal Species | Trichostatin A (TSA) MIC (µg/mL) | Reference |
| Candida albicans | 0.25 (with trailing growth) | [3] |
| Fusarium graminearum | 3 - 10 (effective concentrations) | [8] |
Synergistic Effects: An important aspect of the antifungal potential of HDAC inhibitors is their ability to act synergistically with existing antifungal drugs. For instance, Trichostatin A has been shown to enhance the activity of azole antifungals against Candida albicans.[3] This effect is attributed to the HDAC inhibitor-mediated suppression of genes involved in drug efflux pumps, a common mechanism of antifungal resistance.[3][4]
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the antifungal properties of this compound.
Broth Microdilution Antifungal Susceptibility Testing
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and can be used to determine the Minimum Inhibitory Concentration (MIC) of this compound against various fungal isolates.
Materials:
-
This compound (soluble in DMSO, ethanol, methanol, DMF)[1]
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well flat-bottom microtiter plates
-
Fungal inoculum, standardized to the appropriate cell density
-
Spectrophotometer or microplate reader
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 1 mg/mL.
-
Serial Dilutions: Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in the 96-well plate to achieve a range of desired final concentrations (e.g., 64 µg/mL to 0.0625 µg/mL).
-
Inoculum Preparation: Prepare a fungal inoculum suspension from a fresh culture and adjust the turbidity to match a 0.5 McFarland standard. Further dilute the inoculum in RPMI-1640 to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a growth control well (inoculum without drug) and a sterility control well (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control. This can be assessed visually or by measuring the optical density at 490 nm using a microplate reader.
Synergy Testing (Checkerboard Assay)
This protocol is used to assess the synergistic, indifferent, or antagonistic interaction between this compound and another antifungal agent.
Procedure:
-
Prepare serial dilutions of this compound along the rows of a 96-well plate and serial dilutions of the second antifungal agent (e.g., fluconazole) along the columns.
-
Inoculate the plate with the standardized fungal suspension as described in the broth microdilution protocol.
-
After incubation, determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) to determine the nature of the interaction.
Signaling Pathways and Visualizations
The primary signaling pathway affected by this compound is the regulation of gene expression through histone acetylation. The following diagrams, generated using the DOT language for Graphviz, illustrate this pathway and a typical experimental workflow.
Caption: Mechanism of action of this compound via HDAC inhibition.
Caption: Experimental workflow for antifungal susceptibility testing.
Conclusion
This compound, as a histone deacetylase inhibitor, represents a compelling area of investigation for novel antifungal therapies. While direct data on its antifungal efficacy is not as abundant as for Trichostatin A, its known mechanism of action provides a strong rationale for its potential. By targeting the epigenetic regulation of fungal gene expression, this compound and other HDAC inhibitors offer a promising strategy to combat fungal pathogens, particularly in synergistic combination with existing antifungal agents. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate further research into the antifungal properties of this intriguing molecule.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Trichostatin A - Wikipedia [en.wikipedia.org]
- 3. The Rpd3/Hda1 family of histone deacetylases regulates azole resistance in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Potent histone deacetylase inhibitors built from trichostatin A and cyclic tetrapeptide antibiotics including trapoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. ijbiotech.com [ijbiotech.com]
- 8. The Histone Deacetylase Inhibitor Trichostatin-A Modifies the Expression of Trichothecene Mycotoxin Regulatory Gene Tri5 in Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
Trichostatin C: A Technical Guide to its Impact on Transcription Factor Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trichostatin C (TSC), a potent and specific inhibitor of histone deacetylases (HDACs), has emerged as a critical tool in the study of gene regulation and as a potential therapeutic agent. By preventing the removal of acetyl groups from histones, TSC modulates chromatin structure, thereby influencing the accessibility of DNA to transcription factors and other regulatory proteins. This guide provides an in-depth technical overview of the effects of this compound on transcription factor activity, presenting quantitative data, detailed experimental protocols, and visual representations of key molecular pathways and workflows.
Core Mechanism of Action
This compound exerts its primary effect by inhibiting class I and II HDACs.[1] This inhibition leads to an accumulation of acetylated histones, resulting in a more open and transcriptionally active chromatin structure.[2] This altered chromatin landscape facilitates the binding of transcription factors to their cognate DNA sequences, thereby modulating the expression of target genes. Furthermore, TSC can also directly affect the acetylation status and activity of non-histone proteins, including transcription factors themselves.
Quantitative Impact of this compound on Transcription Factor Activity and Gene Expression
The following tables summarize the quantitative effects of Trichostatin A (a close analog and frequently studied member of the trichostatin family with the same mechanism of action) on various HDACs, cell lines, and the expression of genes regulated by key transcription factors.
Table 1: Inhibitory Activity of Trichostatin A against HDACs
| HDAC Isoform | IC50 Value | Source |
| HDAC1 | 6 nM | [3] |
| HDAC3 | 20 nM | [1] |
| HDAC4 | 38 nM | [3] |
| HDAC6 | 8.6 nM | [3] |
| HDAC10 | 20 nM | [1] |
| Total HDACs (in breast cancer cell lines) | Mean: 2.4 nM (Range: 0.6-2.6 nM) | [3] |
Table 2: Effect of Trichostatin A on Cancer Cell Proliferation
| Cell Line | Cancer Type | IC50 Value | Source | | :--- | :--- | :--- | | MCF-7, T-47D, ZR-75-1, BT-474, MDA-MB-231, MDA-MB-453, CAL 51, SK-BR-3 | Breast Carcinoma | Mean: 124.4 nM (Range: 26.4-308.1 nM) |[3] | | LAN-1 | Neuroblastoma | 61.48 nM |[4] | | GBM-29 | Glioblastoma | 81.64 nM |[4] | | SMMC7721 | Hepatocellular Carcinoma | 4.726 µM |[4] | | COLO 201 | Colon Cancer | 4.906 µM |[4] |
Table 3: Modulation of Transcription Factor and Target Gene Expression by Trichostatin A
| Cell Line | Treatment | Target Gene/Transcription Factor | Effect | Source | | :--- | :--- | :--- | :--- | | RAW 264.7 | TSA, RANKL-stimulated | C/EBP-β | Upregulated |[2][5] | | RAW 264.7 | TSA, RANKL-stimulated | MKP-1 | Upregulated |[2][5] | | SK-BR-3 (Breast Cancer) | 1 µM TSA (24h & 48h) | p21 | Upregulated |[6][7] | | SK-BR-3 (Breast Cancer) | 1 µM TSA (24h & 48h) | p27 | Upregulated |[6][7] | | SK-BR-3 (Breast Cancer) | 1 µM TSA (24h & 48h) | p57 | Upregulated |[6][7] | | SK-BR-3 (Breast Cancer) | 1 µM TSA (24h & 48h) | HDAC1, HDAC2, HDAC3 | Downregulated |[6][7] | | Naïve CD4+ T cells | TSA | Foxp3 | Increased differentiation into Tregs by 14.8% |[8] | | Jurkat T cells | 200 nM TSA | IL-2 | Inhibited expression by ~4-fold |[9] | | Human Umbilical Vein Endothelial Cells (HUVECs) | TSA | STAT5A | Reduced expression |[10] | | 3T3-L1 preadipocytes | 0.5 and 1 μM TSA | PPAR-γ and C/EBPα | Downregulated |[11] |
Experimental Protocols
Detailed methodologies for key experiments to investigate the effects of this compound on transcription factor activity are provided below.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is designed to determine the association of a specific transcription factor with a target DNA sequence following treatment with this compound.
Materials:
-
Cells of interest
-
This compound (TSC)
-
Formaldehyde (37%)
-
Glycine (1 M)
-
Ice-cold PBS
-
Cell Lysis Buffer (e.g., 150 mM NaCl, 50 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.5% NP-40, 1% Triton X-100, with protease inhibitors)
-
Sonicator
-
Antibody specific to the transcription factor of interest
-
Protein A/G agarose or magnetic beads
-
Wash Buffers (low salt, high salt, LiCl)
-
Elution Buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
PCR reagents for qPCR
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat with the desired concentration of TSC or vehicle control for the appropriate duration.
-
Cross-linking: Add formaldehyde to a final concentration of 1% to the culture medium and incubate for 10 minutes at room temperature with gentle shaking to cross-link proteins to DNA.[12]
-
Quenching: Add glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature to stop the cross-linking reaction.[12]
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and resuspend in Cell Lysis Buffer. Incubate on ice for 10 minutes.[12]
-
Chromatin Shearing: Sonicate the cell lysate to shear the chromatin into fragments of 200-1000 bp. The optimal sonication conditions should be empirically determined for each cell type and sonicator.[13]
-
Immunoprecipitation:
-
Pre-clear the chromatin by incubating with Protein A/G beads for 30-60 minutes at 4°C.[12]
-
Incubate the pre-cleared chromatin with an antibody specific to the transcription factor of interest overnight at 4°C with rotation. A negative control with a non-specific IgG should be included.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes and incubate for 1-2 hours at 4°C.
-
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.
-
Elution and Reverse Cross-linking: Elute the protein-DNA complexes from the beads and reverse the cross-links by incubating at 65°C for at least 5 hours in the presence of NaCl.[13]
-
DNA Purification: Treat the samples with RNase A and Proteinase K, and then purify the DNA using a DNA purification kit or phenol:chloroform extraction.[12]
-
Analysis: Analyze the purified DNA by quantitative PCR (qPCR) using primers specific for the target DNA region.
Quantitative Real-Time PCR (qRT-PCR)
This protocol is for quantifying the mRNA expression levels of a target gene regulated by a transcription factor in response to this compound treatment.
Materials:
-
Cells treated with TSC
-
RNA extraction kit (e.g., Trizol)
-
DNase I
-
Reverse transcriptase kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for the gene of interest and a housekeeping gene
-
Real-time PCR instrument
Procedure:
-
Cell Treatment and RNA Extraction: Treat cells with TSC as described above. Extract total RNA using a standard protocol and quantify it.[14]
-
DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.[15]
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase, oligo(dT) primers, and/or random primers.[16]
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers for the target gene or housekeeping gene, and qPCR master mix.[17]
-
Real-Time PCR: Perform the qPCR reaction in a real-time PCR instrument. The cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[16]
-
Data Analysis: Analyze the amplification data. The relative expression of the target gene is typically calculated using the ΔΔCt method, normalized to the expression of a housekeeping gene.
Western Blotting
This protocol is for detecting changes in the protein levels of a transcription factor or its post-translational modifications (e.g., acetylation) after this compound treatment.
Materials:
-
Cells treated with TSC
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the transcription factor of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification: Treat cells with TSC, then lyse the cells in an appropriate lysis buffer. Quantify the protein concentration of the lysates.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[18]
-
Blocking: Block the membrane with a suitable blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[19]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Detection: After further washes, add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizing Molecular Pathways and Workflows
Mechanism of Action of this compound
Caption: General mechanism of this compound action.
This compound's Influence on the NF-κB Signaling Pathway
Caption: Modulation of NF-κB signaling by this compound.
Experimental Workflow for Investigating TSC's Effects
Caption: Workflow for studying TSC's effects.
Conclusion
This compound is a powerful tool for elucidating the epigenetic regulation of gene expression through its effects on transcription factor activity. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to design and execute experiments aimed at understanding and harnessing the therapeutic potential of HDAC inhibition. The continued investigation into the nuanced effects of TSC on various transcription factors and signaling pathways will undoubtedly pave the way for novel therapeutic strategies in a range of diseases, including cancer and inflammatory disorders.
References
- 1. Trichostatin A - Wikipedia [en.wikipedia.org]
- 2. HDAC inhibitor trichostatin A suppresses osteoclastogenesis by upregulating the expression of C/EBP-β and MKP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. ijpho.ssu.ac.ir [ijpho.ssu.ac.ir]
- 5. HDAC inhibitor, trichostatin A suppresses osteoclastogenesis by up-regulating the expression of C/EBP-β and MKP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Trichostatin A on Histone Deacetylases 1, 2 and 3, p21Cip1/Waf1/Sdi1, p27Kip1, and p57Kip2 Gene Expression in Breast Cancer SK-BR-3 Cell Line | Asian Pacific Journal of Cancer Biology [waocp.com]
- 7. waocp.com [waocp.com]
- 8. Trichostatin A Promotes the Generation and Suppressive Functions of Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Foxp3 Inhibits HDAC1 Activity to Modulate Gene Expression in Human T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histone Deacetylase Inhibitor Trichostatin A Reduces Endothelial Cell Proliferation by Suppressing STAT5A-Related Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HDAC inhibitor Trichostatin A suppresses adipogenesis in 3T3-L1 preadipocytes | Aging [static-site-aging-prod2.impactaging.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. rockland.com [rockland.com]
- 14. RT-PCR Protocol - Creative Biogene [creative-biogene.com]
- 15. Eleven Golden Rules of Quantitative RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 16. elearning.unite.it [elearning.unite.it]
- 17. clyte.tech [clyte.tech]
- 18. azurebiosystems.com [azurebiosystems.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Methodological & Application
Application Notes and Protocols for Trichostatin C in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Trichostatin C (TSC), a potent histone deacetylase (HDAC) inhibitor, in in vitro cell culture experiments. TSC, an analog of Trichostatin A (TSA), offers a valuable tool for studying the epigenetic regulation of cellular processes and for assessing its potential as an anti-cancer agent.
Introduction
This compound is an organic compound that selectively inhibits class I and II histone deacetylases (HDACs).[1] By preventing the removal of acetyl groups from histones, TSC modulates chromatin structure, leading to altered gene expression.[1] This epigenetic modification can induce various cellular responses, including cell cycle arrest, differentiation, and apoptosis, making TSC a compound of significant interest in cancer research.[1][2] These notes provide protocols for assessing the in vitro effects of TSC on cancer cell lines, including cytotoxicity, cell cycle progression, and apoptosis, and delinate a key signaling pathway affected by TSC.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| A549 | Human Lung Cancer | 72 | 6.24 | [2] |
| J82 | Human Bladder Cancer | 72 | 4.16 | [2] |
| SK-BR-3 | Human Breast Cancer | 72 | 0.60 | [2] |
Table 2: Effect of this compound on Cell Cycle Distribution in J82 Bladder Cancer Cells
| TSC Concentration (µM) | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
| 0 (Control) | 58.73 | 13.85 | 27.43 | [2] |
| 1 | - | - | 29.98 | [2] |
| 5 | - | - | 40.13 | [2] |
| 10 | - | - | 50.1 | [2] |
| Note: Data for G1 and S phase at treatment concentrations were not provided in the source material. |
Table 3: Induction of Apoptosis by this compound in Cancer Cells
| TSC Concentration (µM) | % of Caspase 3/7 Positive Cells | Incubation Time (h) | Reference |
| 0 (Control) | 3.8 | 72 | [2] |
| 0.1 | 23.1 | 72 | [2] |
| 1 | 61.7 | 72 | [2] |
| 10 | 62.3 | 72 | [2] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (TSC) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
Protocol:
-
Prepare a 10 mM stock solution of TSC by dissolving the appropriate amount of TSC powder in DMSO. For example, for a molecular weight of ~302 g/mol , dissolve 3.02 mg of TSC in 1 mL of DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the cell culture does not exceed a level that affects cell viability (typically <0.1%).
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures and can be used to determine the IC50 value of TSC.
Materials:
-
Cancer cell lines of interest (e.g., A549, J82, SK-BR-3)
-
Complete cell culture medium
-
This compound (TSC)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 4x10³ cells/well and allow them to adhere for 24 hours.[3]
-
Prepare serial dilutions of TSC in complete cell culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of TSC (e.g., 0.1, 1, 5, 10, 25, 50 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest TSC concentration).
-
Incubate the plate for the desired time period (e.g., 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Cell Cycle Analysis by Flow Cytometry
This protocol details the use of propidium iodide (PI) staining to analyze the effect of TSC on cell cycle distribution.
Materials:
-
Cancer cell line (e.g., J82)
-
Complete cell culture medium
-
This compound (TSC)
-
Phosphate-buffered saline (PBS)
-
Ice-cold 75% ethanol
-
DNA staining solution (containing propidium iodide and RNase A)
-
Flow cytometer
Protocol:
-
Seed 1x10⁶ cells in 100-mm dishes and allow them to attach for 24 hours.[3]
-
Treat the cells with various concentrations of TSC (e.g., 1, 5, 10 µM) or vehicle control for 24 hours.[3]
-
Harvest the cells by trypsinization and centrifuge at 800 x g for 5 minutes.[3]
-
Wash the cells with PBS and fix them by resuspending the pellet in ice-cold 75% ethanol while vortexing gently. Store at 4°C overnight.[3]
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.[3]
-
Resuspend the cell pellet in DNA staining solution and incubate for 30 minutes at room temperature in the dark.[3]
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol allows for the detection of apoptosis through the externalization of phosphatidylserine (Annexin V staining) and membrane integrity (PI staining).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (TSC)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed 3 x 10⁵ cells per well in a 6-well plate and incubate for 24 hours.
-
Treat the cells with the desired concentrations of TSC for the indicated time (e.g., 48 hours).
-
Harvest the cells (including any floating cells in the medium) and centrifuge.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1x Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Mandatory Visualization
Caption: General experimental workflow for studying this compound in vitro.
References
- 1. Trichostatin A - Wikipedia [en.wikipedia.org]
- 2. This compound Synergistically Interacts with DNMT Inhibitor to Induce Antineoplastic Effect via Inhibition of Axl in Bladder and Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trichostatin A Promotes Cytotoxicity of Cisplatin, as Evidenced by Enhanced Apoptosis/Cell Death Markers [mdpi.com]
Application Notes: Optimal Concentration of Trichostatin C for Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effective concentrations of Trichostatin C (TSC), a potent histone deacetylase (HDAC) inhibitor, for the treatment of various cancer cell lines. Due to the limited availability of data for this compound, information from its well-characterized analog, Trichostatin A (TSA), is also included to provide a broader context for its application in cancer research. Both compounds are potent HDAC inhibitors and are expected to have similar mechanisms of action.
Introduction
This compound is an analog of Trichostatin A, a natural compound isolated from Streptomyces sp.[1]. Like TSA, TSC functions as a histone deacetylase (HDAC) inhibitor, leading to the hyperacetylation of histones. This epigenetic modification alters chromatin structure, making it more accessible to transcription factors and resulting in the altered expression of genes involved in critical cellular processes such as the cell cycle, apoptosis, and differentiation[2]. HDAC inhibitors are a promising class of anti-cancer agents, and determining the optimal concentration is crucial for achieving the desired therapeutic effect while minimizing cytotoxicity to normal cells.
Mechanism of Action
This compound exerts its anti-cancer effects through the inhibition of HDACs. This leads to:
-
Induction of Apoptosis: TSC has been shown to induce caspase-3/7-mediated apoptosis in cancer cells[1].
-
Cell Cycle Arrest: Treatment with TSC can cause cell cycle arrest, particularly at the G2/M phase, in a dose-dependent manner[1].
-
Modulation of Signaling Pathways: TSC can downregulate the expression of receptor tyrosine kinases like Axl and upregulate pro-apoptotic proteins such as Bim and p21 through the transcription factor FoxO1[1].
Data Presentation: Effective Concentrations of this compound and A
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and Trichostatin A in various cancer cell lines. These values are critical for designing experiments to evaluate their anti-cancer activity.
Table 1: IC50 Values for this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration | Reference |
| A549 | Lung Cancer | 6.24 | 72 hours | [1] |
| J82 | Bladder Cancer | 4.16 | 72 hours | [1] |
| SK-BR-3 | Breast Cancer | 0.60 | 72 hours | [1] |
Table 2: IC50 Values for Trichostatin A in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Treatment Duration | Reference |
| MCF-7 | Breast Cancer | 124.4 nM (mean for 8 breast cancer cell lines) | Not Specified | [3] |
| T-47D | Breast Cancer | 124.4 nM (mean for 8 breast cancer cell lines) | Not Specified | [3] |
| ZR-75-1 | Breast Cancer | 124.4 nM (mean for 8 breast cancer cell lines) | Not Specified | [3] |
| BT-474 | Breast Cancer | 124.4 nM (mean for 8 breast cancer cell lines) | Not Specified | [3] |
| MDA-MB-231 | Breast Cancer | 124.4 nM (mean for 8 breast cancer cell lines) | Not Specified | [3] |
| MDA-MB-453 | Breast Cancer | 124.4 nM (mean for 8 breast cancer cell lines) | Not Specified | [3] |
| CAL 51 | Breast Cancer | 124.4 nM (mean for 8 breast cancer cell lines) | Not Specified | [3] |
| SK-BR-3 | Breast Cancer | 124.4 nM (mean for 8 breast cancer cell lines) | Not Specified | [3] |
| HeLa | Cervical Cancer | 20 nM | 72 hours | [3] |
| HeLa | Cervical Cancer | 40 nM | 48 hours | [3] |
| A549 | Lung Cancer | 36.4 µM | Not Specified | [4] |
| A549/DDP (cisplatin-resistant) | Lung Cancer | Not Specified | Not Specified | [4] |
| GIST | Gastrointestinal Stromal Tumor | Not Specified | Not Specified | [4] |
| HepG2 | Hepatocellular Carcinoma | Not Specified | Not Specified | [4] |
| LAN-1 | Neuroblastoma | Varies | 24 hours | [5] |
| GBM-29 | Glioblastoma | Varies | 24 hours | [5] |
| SMMC7721 | Hepatocellular Carcinoma | Varies | 24 hours | [5] |
| COLO 201 | Colon Cancer | Varies | 24 hours | [5] |
| BGC-823 | Gastric Cancer | 37.5 ng/mL | 72 hours | [6] |
| SGC-7901 | Gastric Cancer | 75 ng/mL | 72 hours | [6] |
Note: The IC50 values for TSA can vary significantly between studies due to differences in experimental conditions.
Experimental Protocols
Below are detailed protocols for key experiments to determine the optimal concentration and effects of this compound on cancer cell lines.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and to calculate the IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same concentration as the highest TSC treatment.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of TSC or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24-48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.
-
Harvest the cells, wash with PBS, and fix them by adding ice-cold 70% ethanol dropwise while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content by flow cytometry. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its in vitro evaluation.
Caption: Signaling pathway of this compound in cancer cells.
Caption: General experimental workflow for evaluating this compound.
References
- 1. This compound Synergistically Interacts with DNMT Inhibitor to Induce Antineoplastic Effect via Inhibition of Axl in Bladder and Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trichostatin A - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Trichostatin A Promotes Cytotoxicity of Cisplatin, as Evidenced by Enhanced Apoptosis/Cell Death Markers [mdpi.com]
- 5. ijpho.ssu.ac.ir [ijpho.ssu.ac.ir]
- 6. Gastric cancer cell lines induced by trichostatin A - PMC [pmc.ncbi.nlm.nih.gov]
How to dissolve and store Trichostatin C for research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and storage of Trichostatin C (TSC), a glycosylated derivative of the histone deacetylase (HDAC) inhibitor Trichostatin A. Proper handling and storage are critical for maintaining the compound's stability and ensuring reproducible experimental results.
Product Information and Physical Properties
This compound is typically supplied as a solid and should be handled with care, considering it a hazardous material until further toxicological information is available.
| Property | Value | Source |
| Supplied As | Solid | [1] |
| Storage Temperature | -20°C | [1][2] |
| Stability (as solid) | ≥ 4 years at -20°C | [1][2] |
| Molecular Formula | C₂₃H₃₂N₂O₈ | [1][2] |
| Molecular Weight | 464.5 g/mol | [1][2] |
Solubility
This compound exhibits good solubility in various organic solvents but is sparingly soluble in aqueous solutions.[1]
| Solvent | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1][2] |
| Ethanol | Soluble | [1][2] |
| Methanol | Soluble | [1][2] |
| Dimethyl Formamide (DMF) | Soluble | [1][2] |
| Aqueous Buffers | Sparingly Soluble | [1] |
To enhance aqueous solubility, it is recommended to first dissolve this compound in an organic solvent and then dilute this stock solution into the aqueous buffer or isotonic saline.[1] When preparing for biological experiments, ensure the final concentration of the organic solvent is minimal to avoid any physiological effects.[1]
Protocol for Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO. Adjust the mass and volume accordingly for different desired concentrations.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (e.g., argon or nitrogen)
-
Sterile, conical-bottom polypropylene tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: In a fume hood, carefully weigh the desired amount of this compound. For example, to prepare 1 ml of a 10 mM stock solution, weigh out 4.645 mg of this compound.
-
Dissolution:
-
Transfer the weighed this compound to a sterile polypropylene tube.
-
Add the appropriate volume of anhydrous DMSO. For a 10 mM stock from 4.645 mg, add 1 ml of DMSO.
-
Purge the headspace of the tube with an inert gas to displace oxygen, which can degrade the compound over time.[1]
-
Cap the tube tightly and vortex gently until the solid is completely dissolved.
-
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to degradation, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C.
Storage and Stability
Proper storage is crucial for maintaining the integrity of this compound.
| Form | Storage Temperature | Stability | Recommendations | Source |
| Solid | -20°C | ≥ 4 years | Keep desiccated. | [1][2] |
| Stock Solution in Organic Solvent (e.g., DMSO) | -20°C | Up to 3 months (inferred from Trichostatin A data) | Aliquot to avoid freeze-thaw cycles. Protect from light. | [3][4] |
| Aqueous Solution | 2-8°C | Not recommended for more than one day | Prepare fresh for each experiment. | [1] |
Experimental Workflow and Logic Diagrams
The following diagrams, generated using the DOT language, visualize the key processes for handling this compound.
Caption: Workflow for preparing a this compound stock solution.
Caption: Logic for appropriate storage of different this compound forms.
References
Application Notes and Protocols for Using Trichostatin C in Chromatin Immunoprecipitation (ChIP) Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Trichostatin C (TSC), a potent histone deacetylase (HDAC) inhibitor, in chromatin immunoprecipitation (ChIP) assays. The protocols and data presented herein are intended to facilitate the study of histone acetylation dynamics and its role in gene regulation. While the user specified this compound, the vast majority of literature refers to Trichostatin A (TSA) for this application. TSA is a well-characterized and widely used HDAC inhibitor, and it is presumed the user is referring to this compound. This document will proceed with information pertaining to TSA.
Introduction
Trichostatin A (TSA) is an antifungal antibiotic that acts as a potent and specific inhibitor of class I and II histone deacetylases (HDACs).[1] HDACs are enzymes that remove acetyl groups from lysine residues on histone tails, leading to a more condensed chromatin structure that is generally associated with transcriptional repression. By inhibiting HDACs, TSA treatment leads to hyperacetylation of histones, resulting in a more open chromatin conformation that allows for increased accessibility of transcription factors to DNA, and is often associated with transcriptional activation.[1][2]
Chromatin immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction between proteins and DNA in the cell. When combined with TSA treatment, ChIP can be used to map the genomic locations of acetylated histones and to study how changes in histone acetylation patterns, induced by HDAC inhibition, affect gene expression and other cellular processes.
Mechanism of Action
TSA inhibits HDACs by chelating the zinc ion in the enzyme's active site through its hydroxamic acid group. This reversible inhibition prevents the removal of acetyl groups from histones H3 and H4, leading to their accumulation.[1] The increased acetylation neutralizes the positive charge of lysine residues, weakening the interaction between histones and the negatively charged DNA backbone. This "loosening" of chromatin structure is a key mechanism by which TSA influences gene expression.
Data Presentation
The following tables summarize quantitative data from representative studies on the effects of Trichostatin A on histone acetylation and gene expression.
| Cell Line | Treatment | Target Gene Promoter | Histone Mark | Fold Enrichment (vs. Control) | Reference |
| HeLa | 100 ng/mL TSA (4h) | c-myc origin | Acetyl-Histone H4 | ~2.5 | [3] |
| HeLa | 100 ng/mL TSA (8h) | Lamin B2 origin | Acetyl-Histone H4 | ~3.0 | [3] |
| SK-BR-3 (Breast Cancer) | 1 µM TSA (48h) | p21 | - | >2-fold increase in mRNA | [4] |
| SK-BR-3 (Breast Cancer) | 1 µM TSA (48h) | p27 | - | >2-fold increase in mRNA | [4] |
| SK-BR-3 (Breast Cancer) | 1 µM TSA (48h) | p57 | - | >2-fold increase in mRNA | [4] |
| Cell Line | TSA Concentration | IC50 for HDAC Inhibition | Reference |
| Various Breast Cancer Cell Lines | - | ~2.4 nM | [5] |
| HeLa | - | ~20 nM (for growth inhibition) | [5] |
Experimental Protocols
Protocol 1: General Chromatin Immunoprecipitation (ChIP) Protocol
This protocol provides a general workflow for a typical ChIP experiment. Specific steps may need to be optimized for different cell types and antibodies.
Materials:
-
Formaldehyde (37%)
-
Glycine (2.5 M)
-
Ice-cold PBS
-
Cell Lysis Buffer
-
Nuclear Lysis Buffer
-
ChIP Dilution Buffer
-
Protease Inhibitor Cocktail
-
Antibody against acetylated histone (e.g., anti-acetyl-H3, anti-acetyl-H4)
-
Normal Rabbit IgG (as a negative control)
-
Protein A/G magnetic beads
-
Wash Buffers (low salt, high salt, LiCl)
-
Elution Buffer
-
RNase A
-
Proteinase K
-
DNA purification kit
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quenching: Add glycine to a final concentration of 0.125 M to quench the formaldehyde.
-
Cell Lysis: Harvest and lyse the cells to release the nuclei.
-
Nuclear Lysis and Chromatin Shearing: Lyse the nuclei and shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin with the specific antibody or IgG control overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution: Elute the chromatin complexes from the beads.
-
Reverse Cross-linking: Reverse the protein-DNA cross-links by incubating at 65°C overnight.
-
DNA Purification: Treat with RNase A and Proteinase K, and then purify the DNA using a standard DNA purification kit.
-
Analysis: Analyze the enriched DNA by qPCR or high-throughput sequencing.
Protocol 2: Incorporating Trichostatin A (TSA) Treatment into a ChIP Assay
This protocol outlines the steps for treating cells with TSA prior to performing a ChIP assay to investigate changes in histone acetylation.
Materials:
-
Trichostatin A (TSA)
-
DMSO (for TSA stock solution)
-
All materials listed in Protocol 1
Procedure:
-
Cell Culture and TSA Treatment:
-
Plate cells to the desired confluency.
-
Prepare a stock solution of TSA in DMSO.
-
Treat cells with the desired concentration of TSA (e.g., 100-500 nM) for a specific duration (e.g., 4-24 hours). A vehicle control (DMSO) should be run in parallel. The optimal concentration and treatment time should be determined empirically for each cell line and experimental goal.
-
-
Proceed with ChIP Protocol: Following the TSA treatment, proceed with the ChIP protocol as described in Protocol 1, starting from the cross-linking step.
Visualization of Workflows and Pathways
Caption: Experimental workflow for ChIP with TSA treatment.
Caption: Signaling pathways affected by Trichostatin A.
References
- 1. Trichostatin A - Wikipedia [en.wikipedia.org]
- 2. The histone deacetylase inhibitor Trichostatin A modulates CD4+ T cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The histone deacetylase inhibitor trichostatin A alters the pattern of DNA replication origin activity in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Trichostatin A on Histone Deacetylases 1, 2 and 3, p21Cip1/Waf1/Sdi1, p27Kip1, and p57Kip2 Gene Expression in Breast Cancer SK-BR-3 Cell Line | Asian Pacific Journal of Cancer Biology [waocp.com]
- 5. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Western Blot Analysis of Histone Acetylation Following Trichostatin Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the analysis of histone acetylation changes induced by Trichostatin, a potent histone deacetylase (HDAC) inhibitor. While Trichostatin A (TSA) is the most extensively studied compound in this class, the protocols provided are adaptable for related compounds such as Trichostatin C. Trichostatins are crucial tools in cancer research and drug development due to their ability to alter gene expression through epigenetic modifications.[1][2][3]
Introduction
Histone acetylation is a key epigenetic modification regulating chromatin structure and gene transcription.[2][3] Histone acetyltransferases (HATs) add acetyl groups to lysine residues on histone tails, generally leading to a more open chromatin structure and transcriptional activation. Conversely, histone deacetylases (HDACs) remove these acetyl groups, resulting in chromatin condensation and transcriptional repression.
Trichostatin A (TSA) is an organic compound that acts as a potent, reversible inhibitor of class I and II HDACs.[1][4] By inhibiting HDACs, Trichostatin treatment leads to an accumulation of acetylated histones (hyperacetylation), which can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][2][5] Western blotting is a widely used technique to detect and quantify these changes in global histone acetylation levels.[6][7]
Signaling Pathway of HDAC Inhibition by Trichostatin
The primary mechanism of Trichostatin involves the direct inhibition of HDAC enzymes. This prevents the removal of acetyl groups from histones and other non-histone proteins, leading to global hyperacetylation. This change in the epigenetic landscape alters gene expression, affecting various cellular pathways, including those involved in cell cycle progression and apoptosis.
Caption: Mechanism of Trichostatin-induced histone hyperacetylation.
Experimental Protocols
A typical workflow for analyzing histone acetylation via Western blot involves cell culture and treatment, histone extraction, protein quantification, SDS-PAGE, protein transfer, and immunodetection.
Caption: Workflow for Western blot analysis of histone acetylation.
Protocol 1: Cell Culture and Trichostatin Treatment
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase (typically 70-80% confluency) at the time of treatment.
-
Trichostatin Preparation: Prepare a stock solution of Trichostatin A (e.g., 1 mM in DMSO) and store at -20°C.
-
Treatment: Treat cells with the desired concentration of Trichostatin. A common concentration range for TSA is 50-500 nM.[8] Include a vehicle control (DMSO) in parallel. The incubation time can range from 2 to 24 hours.[9]
-
Harvesting: After treatment, wash cells with ice-cold PBS, then harvest by scraping or trypsinization. Centrifuge to pellet the cells and wash again with ice-cold PBS. The cell pellet can be stored at -80°C or used immediately for histone extraction.
Protocol 2: Histone Extraction (Acid Extraction Method)
This is a widely used method for enriching histone proteins.[10][11][12]
-
Lysis: Resuspend the cell pellet in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100, 2 mM phenylmethylsulfonyl fluoride (PMSF), and 0.02% NaN3). Incubate on ice for 10 minutes with gentle mixing.[10]
-
Nuclei Isolation: Centrifuge at 6,500 x g for 10 minutes at 4°C to pellet the nuclei. Discard the supernatant.[10]
-
Wash: Wash the nuclei pellet with TEB and centrifuge again.[10]
-
Acid Extraction: Resuspend the nuclei pellet in 0.2 N HCl or 0.4 N H2SO4 and incubate overnight at 4°C on a rotator.[10][11]
-
Centrifugation: Centrifuge at 6,500 x g for 10 minutes at 4°C. The supernatant contains the histone proteins.[10]
-
Protein Precipitation (Optional but Recommended): To concentrate the histones and remove the acid, add 8 volumes of ice-cold acetone and incubate at -20°C for 1 hour.[13] Centrifuge at 16,000 x g for 5 minutes.[12]
-
Final Steps: Discard the supernatant, wash the pellet with ice-cold acetone, and air-dry the pellet. Resuspend the histones in ultrapure water.[12][13]
-
Quantification: Determine the protein concentration using a Bradford or BCA assay.
Protocol 3: Western Blotting for Acetylated Histones
-
Sample Preparation: For each sample, mix 0.5-1 µg of histones with 1X LDS or Laemmli sample buffer. Heat at 95°C for 5 minutes.[6]
-
Gel Electrophoresis: Load samples onto a 10-15% Bis-Tris or Tris-Glycine SDS-PAGE gel. Due to their small size, higher percentage gels provide better resolution for histones.[14] Run the gel according to the manufacturer's instructions.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for small proteins like histones).[14] Transfer can be done using wet or semi-dry systems. A typical wet transfer is performed at 30V for 70-90 minutes.[6]
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[6][14]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the acetylated histone of interest (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4) diluted in blocking buffer. Incubation is typically for 1.5-3 hours at room temperature or overnight at 4°C.[6][15]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[15]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[15]
-
Washing: Repeat the washing step.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image using a chemiluminescence imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against a total histone (e.g., anti-Histone H3) or another loading control like β-actin to normalize the data.[7][16]
Data Presentation and Quantification
Quantitative analysis is crucial for interpreting the results. The band intensity of the acetylated histone is normalized to the intensity of the total histone or a loading control.
Table 1: Example of Trichostatin A (TSA) Effect on Histone H3 Acetylation in HOS Cells
| Treatment Group | TSA Concentration (nM) | Incubation Time (h) | Relative Acetyl-H3 Band Intensity (Normalized to Total H3) | Fold Change vs. Control |
| Control (DMSO) | 0 | 24 | 1.00 | 1.0 |
| TSA | 100 | 24 | 2.50 | 2.5 |
| TSA | 200 | 24 | 4.10 | 4.1 |
| TSA | 400 | 24 | 5.80 | 5.8 |
Data is hypothetical and for illustrative purposes, based on trends observed in the literature.[5][17]
Table 2: Time-Course of TSA-Induced Histone H4 Acetylation
| Treatment Group | Incubation Time (h) | Relative Acetyl-H4 Band Intensity (Normalized to Total H4) | Fold Change vs. Time 0 |
| TSA (200 nM) | 0 | 1.00 | 1.0 |
| TSA (200 nM) | 6 | 2.80 | 2.8 |
| TSA (200 nM) | 12 | 4.50 | 4.5 |
| TSA (200 nM) | 24 | 4.20 | 4.2 |
Data is hypothetical, illustrating a potential peak in acetylation followed by a slight decline, as can be observed in some biological systems.[9]
Troubleshooting and Key Considerations
-
Histone Integrity: Histones are susceptible to degradation. Always use protease inhibitors during extraction and keep samples on ice.
-
Loading Controls: Total histone levels (e.g., Total H3) are the most appropriate loading controls for histone modification studies. Using housekeeping proteins like β-actin can be acceptable, but their expression might be affected by HDAC inhibitor treatment.[7]
-
Antibody Specificity: Ensure the primary antibodies are specific for the intended histone modification.
-
Gel and Membrane Choice: Use high-percentage polyacrylamide gels and 0.2 µm pore size membranes for optimal resolution and retention of low molecular weight histones.[14]
-
Quantitative Range: Ensure that the detected signal is within the linear range of the detection system to allow for accurate quantification.
References
- 1. Trichostatin A - Wikipedia [en.wikipedia.org]
- 2. The histone deacetylase inhibitor Trichostatin A modulates CD4+ T cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent histone deacetylase inhibitors built from trichostatin A and cyclic tetrapeptide antibiotics including trapoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. Mechanism of histone deacetylase inhibitor Trichostatin A induced apoptosis in human osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histone western blot protocol | Abcam [abcam.com]
- 7. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Histone Deacetylase Inhibitor Trichostatin A Reduces Endothelial Cell Proliferation by Suppressing STAT5A-Related Gene Transcription [frontiersin.org]
- 9. journals.biologists.com [journals.biologists.com]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Histone extraction and Western blotting. [bio-protocol.org]
- 12. biochem.slu.edu [biochem.slu.edu]
- 13. A Rapid and Efficient Method for the Extraction of Histone Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 15. epigentek.com [epigentek.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest with Trichostatin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for inducing and analyzing cell cycle arrest in mammalian cells using the histone deacetylase (HDAC) inhibitor, Trichostatin A (TSA). The protocol is intended for researchers in cell biology, cancer biology, and drug development who are investigating the effects of therapeutic compounds on cell cycle progression.
Introduction
Trichostatin A (TSA) is an organic compound that acts as an antifungal antibiotic and a potent, reversible inhibitor of histone deacetylases (HDACs).[1] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, TSA promotes histone hyperacetylation, which relaxes chromatin and alters the transcription of various genes, including those that regulate the cell cycle.[1][2] This often results in cell cycle arrest, differentiation, and apoptosis in cancer cells, making HDAC inhibitors a promising class of anti-cancer agents.[2][3][4][5]
This document outlines the methodology for treating cells with TSA to induce cell cycle arrest and the subsequent analysis of the cell cycle distribution using flow cytometry with propidium iodide (PI) staining.
Mechanism of Action: TSA-Induced Cell Cycle Arrest
TSA's primary mechanism of action is the inhibition of Class I and II HDACs.[1] This inhibition leads to an accumulation of acetylated histones, altering chromatin structure and allowing for the transcription of genes that can halt cell cycle progression. The specific phase of cell cycle arrest, either G1 or G2/M, can be cell-type dependent.[3][4][5][6]
Key molecular events in TSA-induced cell cycle arrest include:
-
Upregulation of p21WAF1/Cip1: TSA treatment has been shown to increase the expression of the cyclin-dependent kinase (CDK) inhibitor p21.[4][5][6] p21 can inhibit the activity of cyclin-CDK2, -CDK4, and -CDK6 complexes, leading to a G1 phase arrest.[5]
-
Downregulation of Cyclin B1 and Cdc2: In some cell types, TSA can cause a G2/M arrest.[3][4] This is often associated with the downregulation of Cyclin B1 and a reduction in the activity of the Cdc2 (CDK1)/Cyclin B1 complex, which is crucial for entry into mitosis.[4][7]
-
p53-Dependent and -Independent Pathways: TSA can induce cell cycle arrest and apoptosis through both p53-dependent and -independent mechanisms, making it effective in a broad range of cancer cells, including those with mutated p53.[3]
Below is a diagram illustrating the signaling pathway of TSA-induced cell cycle arrest.
Data Presentation: Expected Cell Cycle Distribution
Treatment of a cancer cell line (e.g., HeLa or HCT116) with an effective dose of Trichostatin A for 24-48 hours is expected to result in a significant accumulation of cells in either the G1 or G2/M phase of the cell cycle, depending on the cell type and experimental conditions. The following table provides a representative example of expected quantitative data from a flow cytometry experiment.
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (DMSO) | 55.2 ± 3.1 | 25.8 ± 2.5 | 19.0 ± 1.8 |
| Trichostatin A (TSA) | 15.7 ± 2.2 | 10.5 ± 1.9 | 73.8 ± 4.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
This section provides a detailed methodology for the treatment of cells with Trichostatin A and subsequent cell cycle analysis by flow cytometry using propidium iodide staining.
Materials
-
Mammalian cell line of interest (e.g., HeLa, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Trichostatin A (TSA) stock solution (e.g., 1 mM in DMSO)
-
Dimethyl sulfoxide (DMSO) as a vehicle control
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
70% ethanol, ice-cold
-
RNase A solution (100 µg/mL in PBS)[8]
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)[8]
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Experimental Workflow Diagram
Protocol
-
Cell Seeding:
-
Seed the cells in 6-well plates at a density that will allow them to be in the exponential growth phase at the time of treatment (typically 50-60% confluency).
-
Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Trichostatin A Treatment:
-
Prepare working solutions of TSA in complete culture medium at the desired final concentrations (e.g., 100 nM, 200 nM, 400 nM).
-
Prepare a vehicle control using the same concentration of DMSO as in the highest TSA concentration.
-
Remove the medium from the cells and replace it with the medium containing TSA or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Fixation:
-
Following treatment, collect both the floating and adherent cells. For adherent cells, wash with PBS, and then detach using trypsin-EDTA.
-
Transfer the cell suspension to a centrifuge tube and centrifuge at 300 x g for 5 minutes.[8]
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension to fix the cells.[8]
-
Incubate the cells on ice for at least 30 minutes or store them at -20°C for up to several weeks.
-
-
Propidium Iodide Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes to pellet the cells.
-
Carefully decant the ethanol without disturbing the cell pellet.
-
Wash the cells twice with 5 mL of PBS, centrifuging at 850 x g for 5 minutes after each wash.[9]
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[9]
-
Incubate the cells in the dark at room temperature for 15-30 minutes.[10]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Set the instrument to measure the fluorescence intensity of PI in a linear scale.[8]
-
Collect data for at least 10,000 events per sample.
-
Use a low flow rate to improve the resolution of the DNA content histograms.[8]
-
Gate on the single-cell population to exclude doublets and aggregates.
-
Use the DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. The G0/G1 peak will have a 2n DNA content, while the G2/M peak will have a 4n DNA content. Cells in the S phase will have an intermediate DNA content.
-
This application note provides a comprehensive guide for investigating the effects of Trichostatin A on the cell cycle using flow cytometry. The provided protocols and background information will enable researchers to effectively design, execute, and interpret experiments aimed at understanding the anti-proliferative effects of HDAC inhibitors. The ability to quantitatively assess cell cycle arrest is a critical tool in the development of novel cancer therapeutics.
References
- 1. Trichostatin A - Wikipedia [en.wikipedia.org]
- 2. Modulation of Cell Cycle Regulators by HDACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The histone deacetylase inhibitor trichostatin A induces cell cycle arrest and apoptosis in colorectal cancer cells via p53-dependent and -independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The histone deacetylase inhibitor, Trichostatin A, induces G2/M phase arrest and apoptosis in YD-10B oral squamous carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of Cell Cycle Arrest Caused by Histone Deacetylase Inhibitors in Human Carcinoma Cells [jstage.jst.go.jp]
- 6. The histone deacetylase inhibitor trichostatin A induces cell cycle arrest and rapid upregulation of gadd45β in LS174T human colon cancer cells [scirp.org]
- 7. Paradoxical effects of trichostatin A: inhibition of NF-Y-associated histone acetyltransferase activity, phosphorylation of hGCN5 and downregulation of cyclin A and B1 mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
Trichostatin C as a tool in stem cell differentiation research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Trichostatin C (TSC), a reversible, potent inhibitor of histone deacetylases (HDACs), has emerged as a critical small molecule in the field of stem cell research. By modifying the epigenetic landscape of stem cells, TSC provides a powerful tool to influence their differentiation into various lineages, offering significant potential for regenerative medicine, disease modeling, and drug discovery. These application notes provide a comprehensive overview of TSC's mechanism, its diverse applications in stem cell differentiation, and detailed protocols for its use.
Mechanism of Action: Epigenetic Modulation through HDAC Inhibition
This compound exerts its effects by inhibiting class I and II HDACs.[1][2][3] HDACs are a class of enzymes responsible for removing acetyl groups from lysine residues on histone tails. This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene expression.
By inhibiting HDACs, TSC promotes histone hyperacetylation.[4] This "opening" of the chromatin structure allows for the expression of genes that are crucial for the differentiation of stem cells into specific cell types.[4] The mechanism involves exposing local chromatin, which permits the binding of transcription factors and significantly increases gene expression.[4]
References
- 1. stemcell.com [stemcell.com]
- 2. Trichostatin A for Efficient CRISPR-Cas9 Gene Editing of Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Histone Deacetylase Inhibitor Trichostatin A Reduces Endothelial Cell Proliferation by Suppressing STAT5A-Related Gene Transcription [frontiersin.org]
- 4. Histone acetylation and its role in embryonic stem cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Administration of Trichostatin A in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trichostatin A (TSA) is a potent and specific inhibitor of class I and II histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, TSA leads to the hyperacetylation of histones, altering chromatin structure and modulating the transcription of various genes involved in cell cycle progression, differentiation, and apoptosis.[1][2] These properties have made TSA a valuable tool in preclinical research, particularly in oncology, neurodegenerative diseases, and inflammatory conditions.[3][4][5] This document provides a comprehensive overview of the in vivo administration of TSA in various animal models, summarizing dosages, routes of administration, and experimental protocols to guide researchers in their study design.
Data Presentation: In Vivo Dosage and Administration of Trichostatin A
The following tables summarize the quantitative data from various studies on the in vivo use of TSA in different animal models.
Table 1: Trichostatin A Administration in Mouse Models
| Mouse Strain | Disease/Model | Route of Administration | Dosage | Frequency | Key Findings | Reference(s) |
| BALB/c | Pharmacokinetics | Intraperitoneal (i.p.) | 0.5 mg/kg (low dose) | Single dose | Rapid absorption (Cmax within 2 min), t1/2 of 9.6 min. | [6][7] |
| BALB/c | Pharmacokinetics | Intraperitoneal (i.p.) | 80 mg/kg (high dose) | Single dose | Rapid absorption (Cmax within 5 min), t1/2 of 6.3 min, extensive metabolism. | [6][7] |
| Swiss Albino | Toxicity Study | Intravenous (i.v.) | 10, 25, 50 µg/kg | Daily for 14 days | NOAEL determined to be ~25 µg/kg. High dose led to kidney abnormalities. | [8] |
| Swiss Albino | Toxicity Study | Oral (p.o.) | 20, 50, 100 µg/kg | Daily for 14 days | NOAEL determined to be ~50 µg/kg. High dose led to kidney abnormalities. | [8] |
| Spinal Muscular Atrophy (SMA) Model | Spinal Muscular Atrophy | Intraperitoneal (i.p.) | 10 mg/kg | Single dose | Increased acetylated H3 and H4 histones and modest increase in SMN gene expression. | [3][9] |
| Spinal Muscular Atrophy (SMA) Model | Spinal Muscular Atrophy | Intraperitoneal (i.p.) | 10 mg/kg | Daily | Improved survival, attenuated weight loss, and enhanced motor behavior. | [3] |
| C57BL/6 | Ovarian Damage Model | Intraperitoneal (i.p.) | 0.6 mg/kg | Every two days for 30 days | Alleviated ovarian tissue damage induced by cigarette smoke. | [10] |
| Endometriosis Model | Endometriosis | Subcutaneous (s.c.) | 0.5 mg/kg | Daily for 4 weeks | Reduced lesion size and hyperalgesia. | [11] |
| Pregnant Mice | Embryogenesis Study | Intraperitoneal (i.p.) | 0.5 - 1 mg/kg | Single dose at E8-E10 | No apparent toxicity or teratogenesis; transiently accelerated embryonic growth. | [12][13] |
| BALB/c | Spermatogenesis Study | Subcutaneous (s.c.) | Dose-dependent | Not specified | Dose-dependent decrease in testis weight and reversible infertility. | [1] |
Table 2: Trichostatin A Administration in Rat Models
| Rat Strain | Disease/Model | Route of Administration | Dosage | Frequency | Key Findings | Reference(s) |
| Ludwig/Wistar/Olac | N-methyl-N-nitrosourea (NMU)-induced Mammary Carcinoma | Subcutaneous (s.c.) | 0.5 mg/kg (500 µg/kg) | Daily for 4 weeks | Pronounced antitumor activity. | [3][14] |
| Ludwig/Wistar/Olac | Toxicity Study | Subcutaneous (s.c.) | Up to 5 mg/kg | Daily | No measurable toxicity. | [3][14] |
Experimental Protocols
Preparation of Trichostatin A for In Vivo Administration
a. For Intraperitoneal and Subcutaneous Injection (DMSO-based vehicle):
-
Stock Solution: Prepare a stock solution of TSA in dimethyl sulfoxide (DMSO). For example, a 2 mg/mL stock solution can be prepared.[14]
-
Working Solution: The final injection volume and concentration will depend on the experimental design. For subcutaneous injections in a mouse model of endometriosis, a daily dose of 0.5 mg/kg was administered in a 40 µl volume of DMSO.[11]
-
Storage: Store stock solutions at -20°C.[14]
b. For Intravenous and Oral Administration (Aqueous vehicle):
-
Vehicle: Phosphate buffered saline (PBS) can be used as a vehicle for both intravenous and oral administration.[8]
-
Preparation: Dissolve TSA in the vehicle to the desired final concentration immediately before use.
c. General Formulation for Injection (PEG300, Tween80, ddH2O):
-
To prepare a 1 mL working solution, add 20 µL of a 75 mg/mL clarified DMSO stock solution to 300 µL of PEG300 and mix until clear.
-
Add 20 µL of Tween80 to the mixture and mix until clear.
-
Add 660 µL of ddH2O to bring the final volume to 1 mL.
-
This mixed solution should be used immediately for optimal results.[3]
Administration Protocols
a. Intraperitoneal (i.p.) Injection:
-
Animal: Mouse
-
Procedure: Restrain the mouse appropriately. Lift the mouse by the scruff of the neck to expose the abdomen. Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum. Inject the prepared TSA solution.
-
Reference Study: In a spinal muscular atrophy mouse model, single or daily i.p. injections of 10 mg/kg TSA were administered.[9]
b. Subcutaneous (s.c.) Injection:
-
Animal: Rat or Mouse
-
Procedure: Gently lift a fold of skin on the back of the animal, between the shoulder blades. Insert a 25-27 gauge needle into the base of the skin tent, parallel to the spine. Inject the TSA solution to form a small bleb under the skin.
-
Reference Study: In a rat mammary carcinoma model, daily s.c. injections of 500 µg/kg TSA were administered for 4 weeks.[14]
c. Oral Gavage (p.o.):
-
Animal: Mouse
-
Procedure: Use a proper-sized, ball-tipped gavage needle. Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth. Gently insert the gavage needle into the esophagus and administer the TSA solution directly into the stomach.
-
Reference Study: A 14-day repeated-dose toxicity study in Swiss albino mice used oral doses of 20, 50, and 100 µg/kg.[8]
d. Intravenous (i.v.) Injection:
-
Animal: Mouse
-
Procedure: Typically performed via the tail vein. The mouse may need to be warmed to dilate the tail veins. Place the mouse in a restrainer and use a 27-30 gauge needle to inject the TSA solution slowly into one of the lateral tail veins.
-
Reference Study: A 14-day repeated-dose toxicity study in Swiss albino mice used intravenous doses of 10, 25, and 50 µg/kg.[8]
Mandatory Visualizations
Signaling Pathway of Trichostatin A
Caption: Mechanism of action of Trichostatin A (TSA) via HDAC inhibition.
General Experimental Workflow for In Vivo TSA Studies
Caption: A generalized workflow for conducting in vivo studies with Trichostatin A.
Important Considerations
-
Pharmacokinetics: TSA is rapidly absorbed and metabolized in vivo.[6][7] This short half-life should be considered when designing the dosing schedule.
-
Toxicity: While some studies report no measurable toxicity at effective doses, others have identified a No Observed Adverse Effect Level (NOAEL) and observed kidney abnormalities at higher doses.[8][14] It is crucial to perform dose-finding and toxicity studies for new models or long-term administration.
-
Vehicle Selection: The choice of vehicle can influence the solubility and bioavailability of TSA. DMSO is commonly used, but its potential anti-inflammatory effects should be considered in relevant models.[11]
-
Animal Welfare: All animal experiments should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
These application notes and protocols are intended to serve as a guide. Researchers should adapt these methodologies to their specific experimental needs and consult the primary literature for more detailed information.
References
- 1. In vivo effects of histone-deacetylase inhibitor trichostatin-A on murine spermatogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The histone deacetylase inhibitor Trichostatin A modulates CD4+ T cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Pharmacological Properties of Trichostatin A, Focusing on the Anticancer Potential: A Comprehensive Review [mdpi.com]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. Plasma pharmacokinetics and metabolism of the histone deacetylase inhibitor trichostatin a after intraperitoneal administration to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Repeated dose toxicity studies of Trichostatin A in Swiss albino mice through oral and intravenous route of administration with special emphasis on genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trichostatin A increases SMN expression and survival in a mouse model of spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trichostatin A alleviated ovarian tissue damage caused by cigarette smoke exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of histone deacetylase activity by trichostatin A modulates gene expression during mouse embryogenesis without apparent toxicity [arpi.unipi.it]
- 14. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Troubleshooting Trichostatin C Insolubility: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing Trichostatin C, its limited solubility in aqueous solutions can present a significant experimental hurdle. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address these challenges directly, ensuring smooth and successful experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer or cell culture medium?
This compound is sparingly soluble in aqueous solutions.[1] Direct dissolution in buffers like PBS or cell culture media will likely result in precipitation or incomplete solubilization. It is an organic molecule with limited capacity to form hydrogen bonds with water.
Q2: What is the recommended solvent for dissolving this compound?
This compound is soluble in several organic solvents. For research purposes, Dimethyl Sulfoxide (DMSO) and ethanol are the most commonly used solvents to prepare stock solutions.[1][2][3] Methanol and Dimethylformamide (DMF) are also effective solvents.[3]
Q3: I've dissolved this compound in an organic solvent, but it precipitates when I add it to my aqueous experimental system. What should I do?
This is a common issue known as "crashing out." It occurs when the concentration of the organic solvent is not sufficient to keep this compound dissolved in the final aqueous solution. To avoid this, ensure that the final concentration of the organic solvent in your aqueous solution is kept to a minimum, typically below 1% and often as low as 0.1%, to avoid solvent-induced artifacts in biological systems. It is crucial to add the this compound stock solution to your aqueous buffer or media dropwise while vortexing or stirring to facilitate rapid mixing and prevent localized high concentrations that can lead to precipitation.
Q4: Can I heat the solution to improve the solubility of this compound?
While gentle warming can sometimes aid in dissolving compounds, there is no specific data supporting this for this compound. Excessive heating can degrade the compound. A better approach is to ensure the use of a suitable organic solvent for the initial stock solution and proper dilution techniques.
Q5: How should I store my this compound stock solution?
This compound stock solutions in organic solvents like DMSO should be stored at -20°C or -80°C for long-term stability. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q6: Are aqueous solutions of this compound stable?
Aqueous solutions of this compound are not recommended for storage as the compound is unstable in water. Any working solutions prepared in aqueous buffers or cell culture media should be made fresh for each experiment and used immediately.
Solubility Data
While specific quantitative solubility data for this compound is limited in publicly available resources, the data for its close structural analog, Trichostatin A (TSA), provides a strong reference point. The solubility of this compound is expected to be in a similar range.
Table 1: Solubility of Trichostatin A in Various Solvents
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Source |
| DMSO | ≥15.12 | ≥50 | [4] |
| DMSO | 23 | 76.05 | |
| DMSO | 50 | 165.36 | [5] |
| DMSO | 60 | 198.41 | [6] |
| Ethanol | ≥16.56 (with ultrasonic) | ≥54.76 | [4] |
| Ethanol | 3 | 9.92 | [5] |
| Methanol | 1.90 - 2.10 | ~6.3 - 6.9 | |
| Methanol | 2 | 6.61 | [7] |
| Water | Insoluble | Insoluble |
Note: The molecular weight of Trichostatin A is 302.37 g/mol , while this compound is 464.5 g/mol . Molar concentrations will differ accordingly.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass of this compound for your desired volume and concentration. For example, for 1 mL of a 10 mM stock solution of this compound (MW: 464.5 g/mol ):
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 464.5 g/mol = 0.004645 g = 4.645 mg
-
-
Weigh out the calculated amount of this compound into a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid overheating.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for Cell Culture
This protocol details the preparation of a 1 µM working solution of this compound in cell culture medium from a 10 mM DMSO stock.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution. For example, to make a 1 µM working solution in 10 mL of media:
-
Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium to make an intermediate dilution of 10 µM.
-
Vortex the intermediate dilution gently.
-
Add 1 mL of the 10 µM intermediate dilution to 9 mL of pre-warmed cell culture medium to achieve the final 1 µM concentration.
-
-
When adding the this compound solution to the medium, add it dropwise while gently swirling the medium to ensure rapid and even distribution.
-
Use the working solution immediately after preparation.
Visualizing the Mechanism of Action and Experimental Workflow
Histone Deacetylase (HDAC) Inhibition Pathway
This compound exerts its biological effects primarily through the inhibition of histone deacetylases (HDACs). This leads to an increase in the acetylation of histone proteins, which in turn alters chromatin structure and gene expression.
Caption: Mechanism of HDAC inhibition by this compound.
Experimental Workflow for Preparing this compound Solutions
The following diagram illustrates a typical workflow for preparing this compound solutions for use in cell-based assays.
Caption: Workflow for preparing this compound solutions.
References
Technical Support Center: Troubleshooting Inconsistent Results with Trichostatin A
Welcome to the technical support center for Trichostatin A (TSA). This guide is designed for researchers, scientists, and drug development professionals to help identify and address the causes of inconsistent experimental results when using this potent histone deacetylase (HDAC) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is Trichostatin A and what is its primary mechanism of action?
Trichostatin A (TSA) is an organic compound that acts as a potent, reversible, and specific inhibitor of class I and II histone deacetylases (HDACs).[1][2] Its primary mechanism involves blocking the removal of acetyl groups from histones, leading to histone hyperacetylation. This, in turn, alters chromatin structure, making it more accessible to transcription factors and thereby modulating gene expression.[1][3] TSA can induce cell cycle arrest, differentiation, and apoptosis in various cell types.[3][4][5]
Q2: I'm seeing a lot of variability in my results. What are the common causes?
Inconsistent results with TSA can stem from several factors:
-
Compound Stability and Handling: TSA is sensitive to degradation. Improper storage or handling can lead to a loss of potency.
-
Experimental Conditions: Factors such as cell density, passage number, and serum concentration in the culture medium can influence cellular response.
-
Dose and Exposure Time: The effects of TSA are highly dependent on both the concentration used and the duration of treatment.[4][5]
-
Cell-Type Specificity: Different cell lines exhibit varying sensitivities and responses to TSA due to differences in their genetic and epigenetic landscapes.[6]
-
Off-Target Effects: While TSA is a specific HDAC inhibitor, at higher concentrations or in certain contexts, it may have off-target effects that can contribute to variability.
Troubleshooting Guides
Issue 1: Reduced or No Effect of TSA Treatment
If you observe a diminished or complete lack of response to TSA treatment, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for reduced TSA efficacy.
-
Verify Compound Integrity:
-
Storage: TSA is typically stored as a stock solution in DMSO or ethanol at -20°C or -80°C. Confirm that your storage conditions are appropriate and that the compound has not been subjected to multiple freeze-thaw cycles.
-
Solvent Quality: Ensure the solvent used to dissolve and dilute the TSA is of high quality and anhydrous, as contaminants can degrade the compound.
-
Fresh Preparations: It is best practice to prepare fresh working dilutions from a stock solution for each experiment to avoid degradation.
-
-
Standardize Experimental Parameters:
-
Cell Health: Only use healthy, actively dividing cells. Ensure cell viability is high (>90%) and that confluency is consistent between experiments (typically 70-80% at the time of treatment).
-
Passage Number: Use cells from a consistent and low passage number range, as high passage numbers can lead to phenotypic and genotypic drift, altering cellular responses.
-
Serum Variability: Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors and other components that may influence cell sensitivity to TSA. If possible, use the same lot of FBS for a series of experiments.
-
-
Optimize Treatment Conditions:
-
Dose-Response: The optimal concentration of TSA is highly cell-type dependent. Perform a dose-response curve to determine the effective concentration range for your specific cell line.
-
Time-Course: The effects of TSA can be transient. A time-course experiment will help identify the optimal treatment duration to observe your desired endpoint. Maximal gene activation has been observed as early as 2-4 hours post-treatment in some models.[6]
-
-
Include Appropriate Controls:
-
Vehicle Control: Always include a vehicle control (e.g., DMSO or ethanol at the same final concentration as the TSA-treated samples) to account for any effects of the solvent.
-
Positive Control for HDAC Inhibition: To confirm that TSA is active in your system, you can perform a Western blot for acetylated histones (e.g., Acetyl-Histone H3 or H4). A significant increase in acetylation in TSA-treated cells compared to the vehicle control indicates that the compound is working as expected.
-
Issue 2: High Cell Death or Toxicity
If you are observing excessive cell death, consider the following:
-
Reduce Concentration: High concentrations of TSA can lead to widespread apoptosis. Lower the concentration to a range that induces the desired epigenetic changes without causing excessive toxicity.
-
Shorten Exposure Time: Continuous exposure to TSA can be toxic to some cell lines. Try shorter treatment durations or a pulse-chase experiment where the TSA-containing medium is replaced with fresh medium after a specific time.
-
Check Confluency: Sub-confluent cells can be more sensitive to cytotoxic agents. Ensure your cells are at an appropriate density before treatment.
Quantitative Data Summary
Table 1: Recommended Starting Concentrations of Trichostatin A for Various Cell Lines
| Cell Line | Application | Recommended Starting Concentration | Reference |
| HeLa | HDAC Inhibition, Gene Expression | 50 - 300 nM | [7] |
| SK-BR-3 (Breast Cancer) | Cell Viability, Apoptosis | 0.5 - 10 µM | [4] |
| SMA Patient Fibroblasts | SMN Gene Expression | 50 nM | [6] |
| CD4+ T-cells | Apoptosis, Cytokine Expression | 10 - 100 nM | [3] |
| HUVECs | Anti-proliferation | 500 nM | [8] |
Note: These are starting recommendations. The optimal concentration should be determined empirically for your specific experimental system.
Table 2: Stability of Trichostatin A in Solution
| Solvent | Storage Temperature | Stability Notes |
| DMSO | -20°C or -80°C | Stock solutions are generally stable for several months when stored properly and protected from light. Avoid repeated freeze-thaw cycles. |
| Ethanol | -20°C or -80°C | Similar stability to DMSO solutions. |
| Aqueous Media (e.g., cell culture medium) | 37°C | TSA is less stable in aqueous solutions at physiological temperatures. It is recommended to add it to the culture medium immediately before use. |
General guidance based on common lab practices. For specific stability data, refer to the manufacturer's product information sheet.
Experimental Protocols
Protocol 1: Preparation of Trichostatin A Stock and Working Solutions
-
Materials:
-
Trichostatin A (powder)
-
Anhydrous DMSO or 100% Ethanol
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
-
Procedure for 1 mM Stock Solution:
-
Briefly centrifuge the vial of TSA powder to ensure all the material is at the bottom.
-
Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of DMSO or ethanol to the vial to achieve a 1 mM stock solution (e.g., for 1 mg of TSA with a molecular weight of 302.37 g/mol , add 3.31 mL of solvent).
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
-
Procedure for Working Solution:
-
On the day of the experiment, thaw one aliquot of the 1 mM stock solution.
-
Dilute the stock solution in sterile cell culture medium to the desired final concentration. For example, to make a 1 µM working solution, add 1 µL of the 1 mM stock to 1 mL of medium.
-
Mix thoroughly by gentle pipetting before adding to the cells.
-
Protocol 2: Western Blot for Acetylated Histones (Positive Control)
-
Cell Treatment and Lysis:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of TSA and a vehicle control for the optimized duration.
-
Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Crucially, also include an HDAC inhibitor (like a small amount of TSA or sodium butyrate) in the lysis buffer to prevent de-acetylation during sample preparation.
-
Quantify protein concentration using a standard assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-Histone H3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the signal to a loading control, such as total Histone H3 or β-actin.
-
Signaling Pathway and Workflow Diagrams
Mechanism of Action of Trichostatin A
References
- 1. Trichostatin A - Wikipedia [en.wikipedia.org]
- 2. Trichostatin A induces 5-lipoxygenase promoter activity and mRNA expression via inhibition of histone deacetylase 2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The histone deacetylase inhibitor Trichostatin A modulates CD4+ T cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Trichostatin A on Histone Deacetylases 1, 2 and 3, p21Cip1/Waf1/Sdi1, p27Kip1, and p57Kip2 Gene Expression in Breast Cancer SK-BR-3 Cell Line | Asian Pacific Journal of Cancer Biology [waocp.com]
- 5. Pharmacological Properties of Trichostatin A, Focusing on the Anticancer Potential: A Comprehensive Review [mdpi.com]
- 6. Trichostatin A increases SMN expression and survival in a mouse model of spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trichostatin A resistance is facilitated by HIF-1α acetylation in HeLa human cervical cancer cells under normoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Histone Deacetylase Inhibitor Trichostatin A Reduces Endothelial Cell Proliferation by Suppressing STAT5A-Related Gene Transcription [frontiersin.org]
Cell line-specific responses to Trichostatin C treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Trichostatin C (TSC) in their experiments. TSC, an analog of Trichostatin A (TSA), is a histone deacetylase (HDAC) inhibitor that has demonstrated potent anti-cancer activity in various cell lines.[1] Understanding its mechanism and potential for cell line-specific responses is crucial for successful experimentation.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or No Response to TSC Treatment | 1. Cell Line Resistance: Certain cell lines may exhibit intrinsic or acquired resistance to HDAC inhibitors. 2. Incorrect Dosage: The concentration of TSC may be too low to elicit a response. 3. Degradation of TSC: Improper storage or handling may lead to the degradation of the compound. 4. Suboptimal Treatment Duration: The incubation time may be insufficient for TSC to induce a cellular response. | 1. Test a panel of cell lines: Compare the response of your target cell line to a known sensitive cell line. Consider investigating mechanisms of resistance, such as the expression of drug efflux pumps or specific HDAC isoforms. 2. Perform a dose-response curve: Determine the IC50 value for your specific cell line to identify the optimal concentration range. 3. Ensure proper storage: Store TSC according to the manufacturer's instructions, typically at -20°C, and protect from light. Prepare fresh dilutions for each experiment. 4. Optimize incubation time: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for your experimental endpoint. |
| High Levels of Cell Death in Control Group | 1. Solvent Toxicity: The vehicle used to dissolve TSC (e.g., DMSO) may be at a toxic concentration. 2. Cell Culture Contamination: Bacterial or fungal contamination can lead to cell death. 3. Suboptimal Cell Culture Conditions: Issues such as incorrect CO2 levels, temperature, or media formulation can stress cells. | 1. Test solvent toxicity: Include a vehicle-only control group to assess the effect of the solvent on cell viability. Keep the final solvent concentration consistent across all treatment groups and as low as possible. 2. Check for contamination: Regularly inspect cultures for any signs of contamination. If suspected, discard the culture and use a fresh, uncontaminated stock. 3. Verify culture conditions: Ensure that all cell culture parameters are optimal for your specific cell line. |
| Variability Between Replicates | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results. 2. Pipetting Errors: Inaccurate pipetting of TSC or reagents can introduce variability. 3. Edge Effects in Multi-well Plates: Evaporation from the outer wells of a plate can concentrate reagents and affect cell growth. | 1. Ensure uniform cell suspension: Thoroughly mix the cell suspension before seeding to ensure a uniform cell density in each well. 2. Calibrate pipettes: Regularly calibrate and check the accuracy of your pipettes. Use appropriate pipetting techniques to minimize errors. 3. Minimize edge effects: Avoid using the outermost wells of multi-well plates for experimental samples. Fill these wells with sterile media or PBS to maintain humidity. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound (TSC) is an analog of Trichostatin A (TSA) and functions as a histone deacetylase (HDAC) inhibitor.[1] HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, TSC increases histone acetylation, which relaxes the chromatin structure and allows for the transcription of genes that can induce apoptosis and cell cycle arrest.[1][2] Specifically, TSC has been shown to inhibit both class I (HDAC1) and class II (HDAC6) HDACs.[1]
Q2: Why do different cell lines respond differently to this compound?
A2: The differential response of cell lines to TSC can be attributed to several factors:
-
Expression levels of HDACs: The abundance and activity of specific HDAC isoforms can vary between cell lines.[1]
-
Genetic and Epigenetic Background: The mutational status of key genes (e.g., p53) and the baseline epigenetic landscape of a cell line can influence its susceptibility to HDAC inhibitors.
-
Drug Efflux Mechanisms: Overexpression of multidrug resistance proteins can lead to the active removal of TSC from the cell, reducing its effective concentration.[3]
-
Activation of Pro-survival Pathways: Some cell lines may have constitutively active pro-survival signaling pathways that counteract the pro-apoptotic effects of TSC.
Q3: What are the observed effects of this compound on cancer cells?
A3: In studies on human lung cancer and urothelial bladder cancer cell lines, TSC has been shown to:
-
Inhibit cell proliferation in a dose-dependent manner.[1]
-
Induce apoptosis, as evidenced by the activation of caspases 3 and 7.[1]
-
Cause cell cycle arrest at the G2/M phase.[1]
-
Reduce the expression of the Axl receptor tyrosine kinase, which is involved in cancer progression and therapeutic resistance.[1]
-
Increase the expression of the transcription factor FoxO1 and its downstream targets, the pro-apoptotic protein Bim and the cell cycle regulator p21.[1]
Q4: Can this compound be used in combination with other drugs?
A4: Yes, TSC has shown synergistic anti-cancer effects when combined with the DNA methyltransferase (DNMT) inhibitor decitabine in bladder and lung cancer cells.[1] This suggests that targeting different epigenetic mechanisms simultaneously could be a promising therapeutic strategy.
Quantitative Data
Table 1: IC50 Values of this compound in Various Cancer Cell Lines after 72h Treatment
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Human Lung Cancer | 6.24[1] |
| J82 | Human Urothelial Bladder Cancer | 4.16[1] |
| SK-BR-3 | Human Breast Cancer | 0.60[1] |
Table 2: Effect of this compound on Cell Cycle Distribution in a Bladder Cancer Cell Line
| TSC Concentration | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Untreated | 58.73 | 13.85 | 27.43[1] |
| 1 µM | Not Reported | Not Reported | 29.98[1] |
| 5 µM | Not Reported | Not Reported | 40.13[1] |
| 10 µM | Not Reported | Not Reported | 50.1[1] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Purpose: To determine the effect of this compound on cell proliferation and to calculate the IC50 value.
-
Methodology:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.[4]
-
Treat the cells with various concentrations of TSC (e.g., 0-10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 72 hours).[4][5]
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Purpose: To quantify the percentage of apoptotic cells following this compound treatment.
-
Methodology:
-
Seed cells in a 6-well plate and treat with TSC at the desired concentrations and for the desired time.[6]
-
Harvest the cells by trypsinization and wash them with cold PBS.[5][6]
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[6]
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
3. Cell Cycle Analysis (Propidium Iodide Staining)
-
Purpose: To determine the effect of this compound on cell cycle distribution.
-
Methodology:
-
Treat cells with TSC as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells in cold 70% ethanol and store them at -20°C overnight.
-
Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
4. Western Blot Analysis
-
Purpose: To detect changes in the expression and post-translational modification of proteins of interest (e.g., acetylated histones, Axl, FoxO1, Bim, p21).
-
Methodology:
-
Lyse TSC-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
References
- 1. This compound Synergistically Interacts with DNMT Inhibitor to Induce Antineoplastic Effect via Inhibition of Axl in Bladder and Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gastric cancer cell lines induced by trichostatin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trichostatin A resistance is facilitated by HIF-1α acetylation in HeLa human cervical cancer cells under normoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitors valproate and trichostatin A are toxic to neuroblastoma cells and modulate cytochrome P450 1A1, 1B1 and 3A4 expression in these cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of trichostatin A on the intrinsic and extrinsic apoptotic pathway, cell viability, and apoptosis induction in hepatocellular carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Trichostatin A on Histone Deacetylases 1, 2 and 3, p21Cip1/Waf1/Sdi1, p27Kip1, and p57Kip2 Gene Expression in Breast Cancer SK-BR-3 Cell Line | Asian Pacific Journal of Cancer Biology [waocp.com]
Technical Support Center: Overcoming Resistance to Trichostatin C in Cancer Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Trichostatin C (TSC) and other histone deacetylase (HDAC) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo experiments, with a focus on overcoming resistance.
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format, providing potential causes and detailed protocols for investigation.
Issue 1: My cancer cell line shows higher than expected resistance to this compound (high IC50 value).
Question: I'm treating my cancer cell line with this compound, but the IC50 value is much higher than what is reported in the literature for similar cell types. What could be the reason, and how can I troubleshoot this?
Potential Causes and Troubleshooting Steps:
-
Intrinsic Resistance Mechanisms: The cell line may possess inherent resistance mechanisms.
-
High expression of anti-apoptotic proteins: Overexpression of proteins like Bcl-2 and Bcl-xL can counteract the pro-apoptotic effects of this compound.
-
Constitutive activation of pro-survival signaling pathways: Pathways such as NF-κB and PI3K/Akt can promote cell survival, mitigating the cytotoxic effects of HDAC inhibitors.
-
Drug efflux pumps: Increased expression of multidrug resistance proteins (e.g., P-glycoprotein) can actively transport this compound out of the cell.
-
-
Experimental Variability: Inconsistencies in experimental setup can lead to variable results.
-
Cell density: The initial cell seeding density can significantly impact drug efficacy.
-
Drug stability: this compound, like many small molecules, can degrade over time.
-
Assay-specific issues: The choice of viability assay and its execution can influence the outcome.
-
Experimental Workflow for Troubleshooting High IC50 Values:
Caption: Troubleshooting workflow for high IC50 values of this compound.
Issue 2: this compound induces histone hyperacetylation but does not lead to significant apoptosis.
Question: My Western blot results clearly show an increase in acetylated histones after this compound treatment, confirming target engagement. However, my Annexin V/PI assay shows minimal apoptosis. What's happening?
Potential Causes and Troubleshooting Steps:
-
Activation of Pro-Survival Pathways: HDAC inhibition can sometimes paradoxically activate pro-survival signaling. A key example is the activation of the NF-κB pathway, which can protect cells from apoptosis.
-
Cell Cycle Arrest vs. Apoptosis: this compound can induce cell cycle arrest (e.g., at G2/M phase) without immediately triggering apoptosis.
-
Ineffective Apoptotic Machinery: The cell line might have defects in the apoptotic machinery downstream of HDAC inhibition, such as mutations in caspase genes or overexpression of apoptosis inhibitors.
Experimental Workflow for Investigating Lack of Apoptosis Despite Histone Hyperacetylation:
Caption: Workflow to dissect the lack of apoptosis post-TSC treatment.
Experimental Protocols
MTT Cell Viability Assay
This protocol is used to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound (and other compounds as needed)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Treat cells with a serial dilution of this compound and incubate for the desired duration (e.g., 48-72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium and add 100-150 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Induce apoptosis in your cells by treating with this compound for the desired time.
-
Harvest cells (including supernatant for suspension cells) and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze by flow cytometry within one hour.
Western Blotting
Used to detect specific proteins in a cell lysate.
Materials:
-
Cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against acetyl-histone H3, Bcl-2, p-Akt, etc.)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Imaging system
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize protein bands using an imaging system.
HDAC Activity Assay
This fluorometric assay measures the activity of HDAC enzymes.
Materials:
-
Nuclear or whole-cell extracts
-
HDAC assay buffer
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (containing a protease like trypsin)
-
Trichostatin A (as a positive control inhibitor)
-
96-well black plates
-
Fluorometric plate reader
Procedure:
-
Prepare cell lysates according to the kit manufacturer's instructions.
-
Add diluted cell extract, assay buffer, and test compounds (or this compound as a control) to the wells of a black 96-well plate.
-
Initiate the reaction by adding the HDAC substrate.
-
Incubate at 37°C for the recommended time.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Measure fluorescence at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation/460 nm emission).
Data Presentation
Table 1: IC50 Values of this compound (TSC) and Trichostatin A (TSA) in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| TSC | A549 | Lung Cancer | 6.24 µM (72h) | [1] |
| TSC | J82 | Bladder Cancer | 4.16 µM (72h) | [1] |
| TSC | SK-BR-3 | Breast Cancer | 0.60 µM (72h) | [1] |
| TSA | A549 | Lung Cancer | 36.4 µM | [2] |
| TSA | HeLa | Cervical Cancer | ~300 nM (12h) | [3] |
| TSA | MCF-7 | Breast Cancer | 26.4 - 308.1 nM (mean 124.4 nM) | [4] |
| TSA | HCCLM3 | Hepatocellular Carcinoma | 3.273 µM (24h), 1.552 µM (48h) | [5] |
| TSA | MHCC97H | Hepatocellular Carcinoma | 2.589 µM (24h), 1.1908 µM (48h) | [5] |
| TSA | MHCC97L | Hepatocellular Carcinoma | 3.622 µM (24h), 1.908 µM (48h) | [5] |
Table 2: Synergistic Effects of this compound (TSC) / Trichostatin A (TSA) with Other Anticancer Agents
| Combination | Cell Line | Cancer Type | Effect | Quantitative Measure | Reference |
| TSC + Decitabine | A549 | Lung Cancer | Synergistic Cytotoxicity | IC50 of TSC reduced from 18.1 µM to 0.16 µM | [1] |
| TSC + Decitabine | J82 | Bladder Cancer | Synergistic Cytotoxicity | IC50 of TSC reduced from 10.9 µM to 0.94 µM | [1] |
| TSA + Cisplatin | A549 | Lung Cancer | Enhanced Cytotoxicity | IC50 of Cisplatin reduced from 7.81 µM to 2.28 µM | [2] |
| TSA + Paclitaxel | BFTC-905 | Urothelial Carcinoma | Enhanced Cytotoxicity | Synergistic effect observed | [6] |
| TSA + BEZ235 (PI3K/mTOR inhibitor) | A549, H460 | Lung Cancer | Synergistic Cytotoxicity and Apoptosis | Combination Index < 1 | [7] |
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of resistance to this compound?
A1: Resistance to this compound and other HDAC inhibitors is multifactorial. Key mechanisms include:
-
Increased drug efflux: Overexpression of ABC transporters like P-glycoprotein can pump the drug out of the cell.[8]
-
Activation of pro-survival pathways: Upregulation of pathways such as PI3K/Akt/mTOR and NF-κB can counteract the drug's apoptotic effects.[8][9]
-
Alterations in apoptotic machinery: Increased expression of anti-apoptotic proteins (e.g., Bcl-2 family members) or decreased expression of pro-apoptotic proteins can confer resistance.[8]
-
Epigenetic compensation: Cancer cells can utilize other epigenetic modifications, like DNA methylation, to re-silence tumor suppressor genes that were activated by HDAC inhibition.[8]
-
Target alteration: Although less common for pan-HDAC inhibitors like this compound, mutations or overexpression of specific HDAC isoforms can contribute to resistance.[10]
-
HIF-1α stabilization: Trichostatin A has been shown to acetylate and stabilize the HIF-1α transcription factor, leading to increased expression of pro-survival genes like VEGF, which can contribute to resistance.[3][11][12]
Q2: How can I overcome this compound resistance in my experiments?
A2: Combination therapy is the most promising strategy. Based on the resistance mechanism, you can:
-
Combine with other epigenetic drugs: Co-treatment with DNA methyltransferase (DNMT) inhibitors like decitabine can prevent epigenetic re-silencing and show strong synergy.[1]
-
Target pro-survival pathways: If you observe activation of the PI3K/Akt or NF-κB pathways, combining this compound with inhibitors of these pathways can restore sensitivity.[7][9]
-
Use conventional chemotherapy: this compound can sensitize cancer cells to traditional chemotherapeutic agents like cisplatin and paclitaxel.[2][6]
-
Inhibit drug efflux: While clinically challenging, in a research setting, inhibitors of P-glycoprotein (e.g., verapamil) can be used to investigate the role of drug efflux.[13]
Q3: Are there differences in sensitivity to this compound between different cancer types?
A3: Yes, there is significant heterogeneity in the response to this compound across different cancer cell lines, even within the same cancer type.[13] This can be due to the unique molecular makeup of each cell line, including the baseline expression of HDACs, the status of key oncogenes and tumor suppressor genes (like p53), and the activity of survival pathways.[5][13] For example, some studies suggest that breast cancer cell lines expressing the estrogen receptor (ERα) are more sensitive to Trichostatin A.[4]
Q4: What is the role of HIF-1α in Trichostatin A resistance, and how can I investigate it?
A4: Under normoxic conditions, Trichostatin A can cause the acetylation of HIF-1α at lysine 674. This acetylation stabilizes the protein, leading to its nuclear translocation and the activation of target genes like VEGF, which promotes cell survival and angiogenesis, thereby contributing to drug resistance.[3][11][12]
To investigate this mechanism, you can:
-
Perform a Western blot: Probe for total HIF-1α and acetylated HIF-1α in Trichostatin A-treated and untreated cells.
-
Use a reporter assay: Transfect cells with a VEGF-HRE (Hypoxia Response Element) reporter construct to measure the transcriptional activity of HIF-1α.
-
Employ site-directed mutagenesis: Compare the effects of Trichostatin A in cells overexpressing wild-type HIF-1α versus a mutant where lysine 674 is changed to arginine (K674R), which cannot be acetylated. A rescue of Trichostatin A-mediated cell death with the K674R mutant would confirm the role of this acetylation in resistance.[3][11][12]
Signaling Pathway of HIF-1α-Mediated Resistance to Trichostatin A:
Caption: HIF-1α acetylation pathway leading to Trichostatin A resistance.
References
- 1. HDAC-driven mechanisms in anticancer resistance: epigenetics and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibition with trichostatin A does not reverse severe angioproliferative pulmonary hypertension in rats (2013 Grover Conference series) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trichostatin A resistance is facilitated by HIF-1α acetylation in HeLa human cervical cancer cells under normoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Effects of trichostatin A on the intrinsic and extrinsic apoptotic pathway, cell viability, and apoptosis induction in hepatocellular carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone Deacetylase Inhibitor, Trichostatin A, Synergistically Enhances Paclitaxel-Induced Cytotoxicity in Urothelial Carcinoma Cells by Suppressing the ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Mechanisms of resistance to histone deacetylase inhibitors in acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. HDAC inhibitors with potential to overcome drug resistance in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trichostatin A resistance is facilitated by HIF-1α acetylation in HeLa human cervical cancer cells under normoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. snu.elsevierpure.com [snu.elsevierpure.com]
- 13. Differential response of cancer cells to HDAC inhibitors trichostatin A and depsipeptide - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of Trichostatin and Vorinostat (SAHA)
This guide provides a detailed comparison of Trichostatin, focusing on the well-characterized analog Trichostatin A (TSA), and Vorinostat (Suberoylanilide Hydroxamic Acid, SAHA). Both are potent histone deacetylase (HDAC) inhibitors utilized in preclinical and clinical research for their anti-neoplastic properties. This document outlines their comparative efficacy, supported by experimental data, and provides detailed protocols for key assays.
Data Presentation: Quantitative Comparison
The efficacy of Trichostatin A and Vorinostat can be quantified by their ability to inhibit HDAC enzymes and their impact on cancer cell lines.
Table 1: HDAC Inhibition Profile
This table summarizes the half-maximal inhibitory concentrations (IC₅₀) of TSA and Vorinostat against various HDAC enzymes. Lower values indicate greater potency.
| Compound | Target | IC₅₀ Value | Notes |
| Trichostatin A (TSA) | Pan-HDAC (Class I/II) | ~1.8 nM (cell-free)[1] | Inhibits HDACs 1, 3, 4, 6, and 10 with IC₅₀ values around 20 nM.[2] |
| HDAC1 | 6 nM[1] | Potently inhibits multiple HDAC isoforms.[1] | |
| HDAC3 | ~20 nM[2] | ||
| HDAC4 | 38 nM[1] | ||
| HDAC6 | 8.6 nM[1] | ||
| Rat Liver HDACs | 1.3 nM[3] | ||
| Vorinostat (SAHA) | Pan-HDAC (Class I/II) | ~10 nM (cell-free)[4] | Orally bioavailable inhibitor of class I and II HDACs.[5] |
| HDAC1 | 10 nM[4][6] | Potent non-selective HDAC inhibitor.[6] | |
| HDAC3 | 20 nM[4][6] |
Table 2: Cellular Efficacy Against Cancer Cell Lines
This table presents the IC₅₀ values of TSA and Vorinostat for inhibiting cell viability and proliferation in various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC₅₀ Value (Viability) |
| Trichostatin A (TSA) | Breast Carcinoma (mean of 8 lines) | Breast Cancer | 124.4 nM[1] |
| Pig Lens Epithelial Cells | (Model for EMT) | ~0.5 µM (Effective Dose)[7][8] | |
| Vorinostat (SAHA) | Various Cancer Lines | General | 3 - 8 µM[6] |
| MCF-7 | Breast Cancer | 0.75 µM[4] | |
| SW-982 | Synovial Sarcoma | 8.6 µM[9] | |
| SW-1353 | Chondrosarcoma | 2.0 µM[9] | |
| HH | Cutaneous T-cell Lymphoma | 0.146 µM[10] | |
| HuT78 | Cutaneous T-cell Lymphoma | 2.062 µM[10] | |
| Pig Lens Epithelial Cells | (Model for EMT) | ~2.5 µM (Effective Dose)[7][8] |
Mechanism of Action & Signaling Pathways
Both Trichostatin A and Vorinostat function by inhibiting Class I and II HDACs. This inhibition leads to an accumulation of acetylated histones, which relaxes chromatin structure and alters gene expression. This can reactivate tumor suppressor genes and other genes that control critical cellular processes like apoptosis and cell cycle progression.[2][5]
Histone Deacetylase (HDAC) Inhibition
HDAC inhibitors like TSA and SAHA prevent the removal of acetyl groups from histone proteins, leading to a state of hyperacetylation. This generally correlates with increased transcriptional activity.
Caption: Mechanism of Histone Deacetylase (HDAC) Inhibition.
Apoptosis Induction Pathway
A primary anti-cancer mechanism for both compounds is the induction of apoptosis. By altering the expression of pro- and anti-apoptotic genes, they trigger the intrinsic mitochondrial pathway. Vorinostat, for instance, influences Bcl-2 family protein expression and promotes the release of cytochrome C from mitochondria.[10][11] TSA has been shown to induce apoptosis through both p53-dependent and independent pathways.[12]
Caption: Generalized apoptosis induction pathway for HDAC inhibitors.
Cell Cycle Arrest Pathway
HDAC inhibitors frequently cause cell cycle arrest, primarily at the G1/S or G2/M checkpoints. This is often mediated by the upregulation of cyclin-dependent kinase (CDK) inhibitors, such as p21.[13][14] Vorinostat treatment can lead to an accumulation of cells in the G1 and G2-M phases.[4]
Caption: p21-mediated cell cycle arrest by HDAC inhibitors.
Experimental Protocols & Workflows
Detailed methodologies for the key experiments cited are provided below, along with workflow diagrams.
HDAC Activity Assay (Fluorometric)
This assay measures the enzymatic activity of HDACs from cell or tissue extracts using a fluorogenic substrate.
Methodology:
-
Sample Preparation: Prepare nuclear or whole-cell lysates from control and treated cells/tissues. Determine protein concentration using a BCA assay.[15]
-
Reaction Setup: In a 96-well plate, add Assay Buffer, the HDAC-containing sample (e.g., 5 µg protein), and the test inhibitor (TSA, SAHA) or vehicle control.[16]
-
Initiation: Add the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) to each well to initiate the reaction. Incubate at 37°C for a defined period (e.g., 30-60 minutes).[16][17]
-
Development: Stop the reaction by adding a developer solution containing a protease (e.g., trypsin) and a potent HDAC inhibitor like TSA (to prevent further deacetylation). The developer cleaves the deacetylated substrate to release a fluorophore.[15][16]
-
Measurement: Incubate for 15 minutes at room temperature.[15] Measure fluorescence using a microplate reader at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.[16]
-
Analysis: Calculate HDAC activity relative to controls. Determine IC₅₀ values by plotting activity versus inhibitor concentration.
Caption: Experimental workflow for a fluorometric HDAC Activity Assay.
Cell Viability Assay (MTT)
The MTT assay is a colorimetric method to assess cell viability based on mitochondrial metabolic activity.[18]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a specific density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight.[18]
-
Compound Treatment: Treat cells with various concentrations of Trichostatin or Vorinostat. Include a vehicle-only control. Incubate for a desired period (e.g., 24-72 hours).[9]
-
MTT Addition: Remove the treatment media and add 10-20 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well, along with fresh culture medium.[18]
-
Incubation: Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO₂). During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[18][19]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[18][19] Mix thoroughly by shaking on an orbital shaker.
-
Measurement: Measure the absorbance of the solution on a microplate reader at a wavelength between 550 and 600 nm.[18]
-
Analysis: Subtract background absorbance and express data as a percentage of the vehicle-treated control to determine cell viability.
Caption: Experimental workflow for the MTT Cell Viability Assay.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.
Methodology:
-
Cell Treatment: Culture and treat cells with the desired concentrations of TSA or SAHA for a specified time to induce apoptosis.[20]
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin and then combine with the supernatant. Wash the collected cells twice with cold PBS.[21][22]
-
Staining: Resuspend approximately 1-5 x 10⁵ cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and a viability dye like Propidium Iodide (PI).[23]
-
Incubation: Incubate the cells for 15 minutes at room temperature, protected from light.[20]
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Do not wash the cells after staining.[22] Keep samples on ice.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible.[20]
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[21]
-
Caption: Experimental workflow for the Annexin V Apoptosis Assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Trichostatin A - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SAHA (Vorinostat), HDAC inhibitor (CAS 149647-78-9) | Abcam [abcam.com]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Histone deacetylase inhibitors trichostatin A and vorinostat inhibit TGFβ2-induced lens epithelial-to-mesenchymal cell transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. glpbio.com [glpbio.com]
- 11. apexbt.com [apexbt.com]
- 12. ijpho.ssu.ac.ir [ijpho.ssu.ac.ir]
- 13. Trichostatin C Synergistically Interacts with DNMT Inhibitor to Induce Antineoplastic Effect via Inhibition of Axl in Bladder and Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The histone deacetylase inhibitor trichostatin a decreases lymphangiogenesis by inducing apoptosis and cell cycle arrest via p21-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HDAC Activity Assay Kit | 566328 [merckmillipore.com]
- 17. assaygenie.com [assaygenie.com]
- 18. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 19. 2.3. MTT Cell Viability Assay [bio-protocol.org]
- 20. kumc.edu [kumc.edu]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
- 23. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
A Head-to-Head Battle of HDAC Inhibitors: Trichostatin C and Sodium Butyrate
In the dynamic field of epigenetics, histone deacetylase (HDAC) inhibitors have emerged as powerful tools for researchers and potential therapeutic agents in various diseases, including cancer and neurodegenerative disorders. Among these, Trichostatin C and Sodium Butyrate are two widely utilized compounds that modulate gene expression by preventing the removal of acetyl groups from histones, leading to a more open and transcriptionally active chromatin structure. This guide provides a comprehensive side-by-side comparison of these two HDAC inhibitors, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the appropriate tool for their specific needs.
While direct comparative data for this compound is limited, its close structural and functional analog, Trichostatin A (TSA), is extensively studied. This compound is a glycosylated derivative of TSA and has been shown to be less potent.[1] This guide will therefore leverage the wealth of available data for TSA as a representative for the trichostatin family in comparison to Sodium Butyrate, with the understanding that this compound would exhibit similar but likely less potent effects.
Chemical and Physical Properties
A fundamental understanding of the chemical and physical properties of this compound and Sodium Butyrate is crucial for their effective use in experimental settings.
| Property | This compound | Sodium Butyrate |
| Chemical Formula | C₂₃H₃₂N₂O₈[2] | C₄H₇NaO₂ |
| Molecular Weight | 464.5 g/mol [2] | 110.09 g/mol [3] |
| Class | Hydroxamic acid | Short-chain fatty acid |
| Solubility | Soluble in DMSO, DMF, ethanol, and methanol[1] | Water soluble |
| Mechanism of Action | Reversible, non-competitive inhibitor of Class I and II HDACs[4] | Competitive inhibitor of Class I and IIa HDACs |
Potency and Specificity: A Quantitative Look
The efficacy of an HDAC inhibitor is largely determined by its potency, often expressed as the half-maximal inhibitory concentration (IC50), and its specificity towards different HDAC isoforms. As a close analog of this compound, Trichostatin A (TSA) is a significantly more potent HDAC inhibitor than Sodium Butyrate.
| Inhibitor | Target | IC50 Value |
| Trichostatin A (TSA) | Total HDACs | ~1.8 nM (cell-free assay)[5] |
| HDAC1 | 6 nM[5] | |
| HDAC4 | 38 nM[5] | |
| HDAC6 | 8.6 nM[5] | |
| Sodium Butyrate | Total HDACs | Millimolar (mM) range |
| HDAC3 | 135 µM |
Cellular Effects: Proliferation, Differentiation, and Apoptosis
Both Trichostatin A (as a surrogate for this compound) and Sodium Butyrate have profound effects on cellular processes, primarily through the alteration of gene expression.
| Cellular Process | Trichostatin A (TSA) | Sodium Butyrate |
| Cell Cycle Arrest | Induces arrest at both G1 and G2/M phases.[6] | Primarily induces G1 phase arrest.[6] |
| Induction of Differentiation | Potent inducer of differentiation in various cell lines, including murine erythroleukemia cells.[3] | Induces differentiation in a variety of cell types. |
| Induction of Apoptosis | Promotes the expression of apoptosis-related genes.[7] | Induces apoptosis in several cancer cell lines. |
| Effective Concentration | Nanomolar (nM) to low micromolar (µM) range. | Millimolar (mM) range. |
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for both compounds is the inhibition of HDACs, leading to histone hyperacetylation. This, in turn, influences various downstream signaling pathways.
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. ashpublications.org [ashpublications.org]
- 4. ap1903.com [ap1903.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Effect and comparison of sodium butyrate and trichostatin A on the proliferation/differentiation of K562 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trichostatin A - Wikipedia [en.wikipedia.org]
Unveiling the Anti-Cancer Potential of Trichostatin C: A Comparative Analysis Across Diverse Cancer Models
For Immediate Release
Researchers, scientists, and drug development professionals now have access to a comprehensive comparison guide detailing the cross-validation of Trichostatin C's (TSC) anti-cancer effects. This guide provides an objective analysis of TSC's performance, supported by experimental data, across various cancer models, offering valuable insights for preclinical research and drug discovery.
This compound, a potent histone deacetylase (HDAC) inhibitor, has demonstrated significant anti-neoplastic properties. This guide synthesizes data on its efficacy in inducing cell death, halting cell proliferation, and the underlying molecular mechanisms in different cancer cell lines.
Comparative Efficacy of this compound on Cancer Cell Viability
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of this compound and its well-studied analog, Trichostatin A (TSA), across a range of human cancer cell lines, showcasing their broad-spectrum anti-proliferative activity.
| Cancer Type | Cell Line | Compound | IC50 Value | Reference |
| Lung Cancer | A549 | TSC | 6.24 µM (72h) | [1] |
| Bladder Cancer | J82 | TSC | 4.16 µM (72h) | [1] |
| Breast Cancer | SK-BR-3 | TSC | 0.60 µM (72h) | [1] |
| Breast Cancer | MCF-7 | TSA | 124.4 nM (mean) | [2] |
| Breast Cancer | T-47D | TSA | 124.4 nM (mean) | [2] |
| Breast Cancer | ZR-75-1 | TSA | 124.4 nM (mean) | [2] |
| Breast Cancer | BT-474 | TSA | 124.4 nM (mean) | [2] |
| Breast Cancer | MDA-MB-231 | TSA | 124.4 nM (mean) | [2] |
| Breast Cancer | MDA-MB-453 | TSA | 124.4 nM (mean) | [2] |
| Breast Cancer | CAL 51 | TSA | 124.4 nM (mean) | [2] |
| Neuroblastoma | LAN-1 | TSA | Data not specified | [3] |
| Glioblastoma | GBM-29 | TSA | Data not specified | [3] |
| Hepatocellular Carcinoma | SMMC7721 | TSA | Data not specified | [3] |
| Colon Cancer | COLO 201 | TSA | Data not specified | [3] |
Note: The IC50 values for TSA in LAN-1, GBM-29, SMMC7721, and COLO 201 cell lines were determined but not explicitly stated in the referenced study.
Induction of Apoptosis and Cell Cycle Arrest
This compound and its analogs effectively induce programmed cell death (apoptosis) and halt the cell division cycle in cancerous cells. The tables below summarize these effects in various cancer models.
Apoptosis Induction:
| Cancer Type | Cell Line | Compound | Treatment | Apoptotic Effect | Reference |
| Bladder Cancer | J82 | TSC | 0.1, 1, 10 µM (72h) | Increased caspase 3/7-positive cells to 23.1%, 61.7%, and 62.3% respectively. | [1] |
| Breast Cancer | SK-BR-3 | TSA | 1 µM (24h and 48h) | Apoptosis increased to 15.31% and 47.8% respectively. | [4] |
| Various Cancers | LAN-1, GBM-29, SMMC7721, COLO 201 | TSA | 24h | Significant induction of apoptosis observed in all cell lines. | [3] |
| Lung Cancer | A549 | TSA | 1 µM (in combination with cisplatin) | Enhanced cisplatin-induced apoptosis. | [5] |
Cell Cycle Arrest:
| Cancer Type | Cell Line | Compound | Treatment | Effect on Cell Cycle | Reference |
| Bladder Cancer | J82 | TSC | 1, 5, 10 µM | Dose-dependent G2/M phase arrest. The percentage of cells in G2/M increased from 29.98% to 40.13% and 50.1%. | [1] |
| Colorectal Cancer | HT116, HT29 | TSA | Concentration not specified | Induces G2/M phase arrest. | [6] |
| Lymphatic Endothelial | LEC | TSA | Concentration not specified | Induces G0/G1 arrest. | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[9]
-
Treatment: Treat the cells with various concentrations of this compound or the vehicle control and incubate for the desired period (e.g., 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.[10][11]
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.[8][11]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[8][12]
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14]
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound or a control for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[14]
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[14]
-
Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[13]
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
This technique quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[15]
-
Cell Preparation and Treatment: Plate and treat cells with this compound as required for the experiment.
-
Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane. This step can be performed overnight at -20°C.[16]
-
Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing propidium iodide (PI) and RNase A. RNase A is crucial to prevent the staining of RNA.
-
Incubation: Incubate the cells in the dark at room temperature for at least 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the discrimination of cell cycle phases.[17]
Visualizing the Molecular Impact of this compound
To illustrate the mechanisms of action and experimental processes, the following diagrams have been generated using Graphviz.
References
- 1. This compound Synergistically Interacts with DNMT Inhibitor to Induce Antineoplastic Effect via Inhibition of Axl in Bladder and Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. ijpho.ssu.ac.ir [ijpho.ssu.ac.ir]
- 4. Effect of Trichostatin A on Histone Deacetylases 1, 2 and 3, p21Cip1/Waf1/Sdi1, p27Kip1, and p57Kip2 Gene Expression in Breast Cancer SK-BR-3 Cell Line | Asian Pacific Journal of Cancer Biology [waocp.com]
- 5. mdpi.com [mdpi.com]
- 6. Pharmacological Properties of Trichostatin A, Focusing on the Anticancer Potential: A Comprehensive Review [mdpi.com]
- 7. The histone deacetylase inhibitor trichostatin a decreases lymphangiogenesis by inducing apoptosis and cell cycle arrest via p21-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchhub.com [researchhub.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT assay overview | Abcam [abcam.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. scispace.com [scispace.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 17. Practical Guide for Live Cell Cycle Analysis in Flow Cytometry | AAT Bioquest [aatbio.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
